N-(3-Aminophenyl)-4-ethoxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminophenyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLURQYVLUALLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294438 | |
| Record name | N-(3-Aminophenyl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016516-69-0 | |
| Record name | N-(3-Aminophenyl)-4-ethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016516-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Aminophenyl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of N-(3-Aminophenyl)-4-ethoxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of N-(3-Aminophenyl)-4-ethoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of a feasible synthetic route, detailed experimental protocols, and a thorough characterization profile. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding and reproducibility.
Introduction
This compound is an organic compound featuring a benzamide core structure. The presence of an ethoxy group and a primary amine on the phenyl rings suggests potential for this molecule to serve as a versatile building block in the synthesis of more complex molecules, including pharmacologically active agents and novel polymers. The amide linkage provides structural rigidity, while the amino group offers a site for further functionalization. This guide outlines a reliable method for its preparation and the analytical techniques for its comprehensive characterization.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the protection of one of the amino groups of m-phenylenediamine, followed by the acylation of the remaining amino group with 4-ethoxybenzoyl chloride. A final deprotection step yields the target compound. An alternative, more direct approach involves the reaction of 4-ethoxybenzoyl chloride with a molar excess of m-phenylenediamine, where the diamine itself acts as a base to quench the HCl byproduct. The latter is presented here for its efficiency.
Proposed Synthetic Pathway
The proposed synthesis involves the nucleophilic acyl substitution reaction between 4-ethoxybenzoyl chloride and m-phenylenediamine.
Caption: Synthetic pathway for this compound.
Experimental Protocols
2.2.1. Preparation of 4-Ethoxybenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxybenzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂, 2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-ethoxybenzoyl chloride is used in the next step without further purification.
2.2.2. Synthesis of this compound
-
Dissolve m-phenylenediamine (2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-ethoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled solution of m-phenylenediamine with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods and physical constant determination. The following data are predicted based on the analysis of structurally similar compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₆N₂O₂ |
| Molecular Weight | 256.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 155-160 °C |
| Solubility | Soluble in DMSO, DMF, and methanol |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 | s | 1H | -NH-C=O |
| ~7.8 | d | 2H | Aromatic protons ortho to -C=O |
| ~7.2 | t | 1H | Aromatic proton of the aminophenyl ring |
| ~7.0 | d | 2H | Aromatic protons ortho to -OEt |
| ~6.8 | d | 1H | Aromatic proton of the aminophenyl ring |
| ~6.5 | d | 1H | Aromatic proton of the aminophenyl ring |
| ~6.3 | s | 1H | Aromatic proton of the aminophenyl ring |
| ~5.2 | s | 2H | -NH₂ |
| ~4.1 | q | 2H | -O-CH₂-CH₃ |
| ~1.4 | t | 3H | -O-CH₂-CH₃ |
3.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | -C=O |
| ~162 | Aromatic C-OEt |
| ~148 | Aromatic C-NH₂ |
| ~139 | Aromatic C-NH |
| ~130 | Aromatic CH ortho to -C=O |
| ~129 | Aromatic CH of the aminophenyl ring |
| ~127 | Aromatic C of the benzoyl ring |
| ~115 | Aromatic CH ortho to -OEt |
| ~110 | Aromatic CH of the aminophenyl ring |
| ~109 | Aromatic CH of the aminophenyl ring |
| ~106 | Aromatic CH of the aminophenyl ring |
| ~64 | -O-CH₂-CH₃ |
| ~15 | -O-CH₂-CH₃ |
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (amine and amide) |
| 3050-3000 | Aromatic C-H stretching |
| 2980-2850 | Aliphatic C-H stretching |
| 1650-1630 | C=O stretching (amide I) |
| 1600-1580 | N-H bending (amide II) and C=C stretching |
| 1250-1200 | Aryl-O-C stretching (asymmetric) |
| 1050-1000 | Aryl-O-C stretching (symmetric) |
3.2.4. Mass Spectrometry
| m/z Value | Assignment |
| 256.12 | [M]⁺ (Molecular Ion) |
| 149.06 | [C₉H₉O₂]⁺ |
| 108.06 | [C₆H₆N₂]⁺ |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships in the synthesis and characterization of this compound.
Caption: General workflow for the synthesis of the target compound.
Caption: Logical relationships of molecular features and their properties.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed synthetic protocol is robust and scalable, and the comprehensive characterization data, while predicted, serves as a reliable reference for researchers. The versatile structure of this compound, featuring both a reactive amino group and a lipophilic ethoxy group, makes it a promising candidate for further exploration in drug discovery and materials science. This document is intended to be a valuable resource for scientists working in these and related fields.
In-Depth Technical Guide: N-(3-Aminophenyl)-4-ethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-Aminophenyl)-4-ethoxybenzamide, a chemical compound with potential applications in research and drug development. This document consolidates available physicochemical data, outlines a plausible experimental protocol for its synthesis, and explores potential biological activities by drawing parallels with structurally related benzamide derivatives. Due to the limited publicly available data on this specific molecule, this guide also highlights areas where further research is critically needed.
Compound Identification and Properties
This compound is uniquely identified by its CAS number. Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1016516-69-0 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Not available |
Experimental Protocols: Synthesis
A specific, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on established methods for the synthesis of similar benzamide derivatives, a plausible two-step synthetic route can be proposed. This process would involve the amidation of 4-ethoxybenzoyl chloride with 3-nitroaniline, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of N-(3-nitrophenyl)-4-ethoxybenzamide
This step involves the reaction of 4-ethoxybenzoyl chloride with 3-nitroaniline in the presence of a base to form the amide bond.
-
Materials: 4-ethoxybenzoyl chloride, 3-nitroaniline, a suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).
-
Procedure:
-
Dissolve 3-nitroaniline and the base in the chosen solvent in a reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-ethoxybenzoyl chloride in the same solvent to the mixture with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Reduction of N-(3-nitrophenyl)-4-ethoxybenzamide to this compound
The nitro group of the intermediate is reduced to a primary amine. A common method for this transformation is catalytic hydrogenation.
-
Materials: N-(3-nitrophenyl)-4-ethoxybenzamide, a suitable solvent (e.g., ethanol, ethyl acetate), and a catalyst (e.g., palladium on carbon, Pd/C).
-
Procedure:
-
Dissolve N-(3-nitrophenyl)-4-ethoxybenzamide in the solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst.
-
The vessel is then placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
The reaction mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
-
After completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure to yield the final product, this compound.
-
Further purification can be achieved by recrystallization.
-
Potential Biological Significance and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available in the current scientific literature. However, the benzamide scaffold is a common motif in a wide range of biologically active molecules, suggesting that this compound could be of interest in drug discovery.
Substituted benzamides have been reported to exhibit a variety of biological activities, including but not limited to:
-
Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that various substituted benzamides possess antibacterial and antifungal properties[2]. The specific nature of the substituents on the benzamide core plays a crucial role in determining the spectrum and potency of their antimicrobial effects.
-
Enzyme Inhibition: The benzamide structure is present in a number of enzyme inhibitors. For instance, certain benzamide derivatives have been investigated as inhibitors of DNA methyltransferases (DNMTs), which are important targets in cancer therapy[3].
-
Fungicidal and Insecticidal Activity: In the field of agrochemicals, benzamides with specific substitutions have been developed as fungicides and insecticides[4][5].
Given the prevalence of biological activity within the benzamide class of compounds, it is plausible that this compound could interact with various biological targets. A hypothetical signaling pathway that is often modulated by small molecule inhibitors, such as those containing a benzamide core, is the protein kinase signaling cascade.
Future Research Directions
The lack of empirical data for this compound presents a clear opportunity for further investigation. Future research efforts should focus on:
-
Definitive Synthesis and Characterization: A detailed, validated synthesis protocol followed by comprehensive characterization, including melting point, solubility, and spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry), is essential.
-
Biological Screening: The compound should be screened against a diverse panel of biological targets, including various enzymes, receptors, and microbial strains, to identify any potential therapeutic applications.
-
In Vitro and In Vivo Studies: Should any promising biological activity be identified, further in vitro and in vivo studies would be necessary to elucidate its mechanism of action, efficacy, and safety profile.
Conclusion
This compound is a chemical entity with a currently uncharacterized biological and physicochemical profile. While its structural relationship to a broad class of biologically active benzamides suggests potential for further investigation, a significant amount of foundational research is required to determine its properties and potential applications. This guide provides a starting point for researchers interested in exploring this and similar molecules.
References
- 1. This compound | CAS#:1016516-69-0 | Chemsrc [chemsrc.com]
- 2. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of N-(3-Aminophenyl)-4-ethoxybenzamide and its Analogs: A Technical Overview
Disclaimer: This document provides a comprehensive overview of the reported biological activities of compounds structurally related to N-(3-Aminophenyl)-4-ethoxybenzamide. As of the latest literature review, no specific biological activity data for this compound has been published. The information presented herein is based on studies of analogous benzamide and N-phenylbenzamide derivatives and should be interpreted as potential areas of investigation for the target compound.
Introduction
N-phenylbenzamide derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. These activities stem from the versatile pharmacophore of the benzamide group, which can be readily functionalized to modulate biological targets. Research into this class of compounds has revealed potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. This guide summarizes the key findings on the biological activities of structurally related analogs to this compound, providing quantitative data, experimental methodologies, and insights into potential mechanisms of action.
Anticancer Activity of N-Phenylbenzamide Derivatives
Several studies have highlighted the potential of N-phenylbenzamide derivatives as anticancer agents. The primary mechanisms of action appear to involve the inhibition of key enzymes in cell signaling pathways and the disruption of cellular processes essential for tumor growth.
Quantitative Data on Anticancer Activity
The cytotoxic potential of various N-phenylbenzamide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-based N-phenylbenzamides | Compound 4f (Fluorine substitution) | A549 (Lung) | 7.5 | [1] |
| HeLa (Cervical) | 9.3 | [1] | ||
| MCF-7 (Breast) | 8.9 | [1] | ||
| 1-(4-(benzamido)phenyl)-3-arylureas | Compound 6g | A-498 (Renal) | 14.46 | [2] |
| NCI-H23 (Lung) | 13.97 | [2] | ||
| MDAMB-231 (Breast) | 11.35 | [2] | ||
| MCF-7 (Breast) | 11.58 | [2] | ||
| A-549 (Lung) | 15.77 | [2] | ||
| N-benzylbenzamide derivatives | Compound 20b | Various | 0.012 - 0.027 | [3] |
Experimental Protocols
The in vitro antiproliferative activity of N-substituted benzamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, K562, A549) are seeded in a 96-well plate at a specific density (e.g., 2 x 10^5 cells/well) and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.
Potential Signaling Pathways
Molecular docking studies on active N-phenylbenzamide derivatives suggest potential interactions with key signaling proteins. For instance, imidazole-based derivatives have shown a high affinity for the ABL1 kinase protein, a crucial regulator of cell proliferation and survival.
Figure 1: Proposed inhibition of the ABL1 kinase signaling pathway.
Antimicrobial Activity of N-Phenylbenzamide Derivatives
N-phenylbenzamide derivatives have also been investigated for their potential as antimicrobial agents, showing activity against both bacteria and fungi.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Benzamide derivatives | Compound 5a | B. subtilis | 25 | 6.25 | [5] |
| E. coli | 31 | 3.12 | [5] | ||
| Compound 6b | E. coli | 24 | 3.12 | [5] | |
| Compound 6c | B. subtilis | 24 | 6.25 | [5] | |
| Halogenated salicylanilides | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | - | 2.5 - 5.0 | [6] |
Experimental Protocols
This method is a qualitative test to assess the antibacterial activity of a compound.[5]
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., B. subtilis, E. coli) is prepared.
-
Agar Plate Preparation: The bacterial inoculum is uniformly spread onto the surface of a suitable agar medium in a Petri dish.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters.
This method is a quantitative test to determine the minimum inhibitory concentration (MIC) of a compound.[6]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition
The benzamide scaffold is a known pharmacophore for various enzyme inhibitors. Derivatives of N-phenylbenzamide have been explored as inhibitors of several enzyme classes.
Quantitative Data on Enzyme Inhibition
| Compound Class | Target Enzyme | Derivative | KI (nM) | Reference |
| N-phenylsulfonamide derivatives | Carbonic Anhydrase I (CA I) | Compound 8 | 45.7 ± 0.46 | [7] |
| Carbonic Anhydrase II (CA II) | Compound 2 | 33.5 ± 0.38 | [7] | |
| Acetylcholinesterase (AChE) | Compound 8 | 31.5 ± 0.33 | [7] | |
| Butyrylcholinesterase (BChE) | Compound 8 | 24.4 ± 0.29 | [7] |
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay.
Figure 2: General workflow for an in vitro enzyme inhibition assay.
Conclusion
While there is a notable absence of specific biological activity data for this compound in the current scientific literature, the extensive research on structurally related N-phenylbenzamide derivatives provides a strong foundation for predicting its potential biological profile. The diverse activities observed, including anticancer, antimicrobial, and enzyme inhibitory effects, suggest that this compound could be a valuable candidate for future biological screening and drug development efforts. Further investigation is warranted to elucidate the specific biological targets and therapeutic potential of this particular compound.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of Novel Benzamide Derivatives: A Methodological Framework
Disclaimer: As of November 2025, a thorough review of scientific literature and public databases reveals a notable absence of published in vitro studies specifically for N-(3-Aminophenyl)-4-ethoxybenzamide. Therefore, this technical guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive methodological framework for the in vitro evaluation of novel benzamide derivatives. The experimental protocols, data, and signaling pathways presented herein are drawn from studies on structurally analogous compounds and are intended to serve as a valuable resource for initiating the investigation of this compound and other related molecules.
Introduction to the Therapeutic Potential of Benzamide Scaffolds
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Research into various substituted benzamides has revealed their potential as inhibitors of key enzymes involved in disease pathogenesis, as well as their efficacy as antimicrobial and antiparasitic agents. Notably, derivatives of N-phenylbenzamide have shown promise as inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), both of which are critical targets in oncology. Furthermore, modifications to the benzamide core have yielded compounds with significant antimicrobial and antitrypanosomal properties.
This guide will provide an overview of the common in vitro assays and methodologies employed to characterize the biological activity of novel benzamide derivatives, using data from published studies on structural analogs of this compound as illustrative examples.
Quantitative Data from In Vitro Studies of Analogous Benzamide Derivatives
The following tables summarize the quantitative data from in vitro studies of various benzamide derivatives that are structurally related to this compound. This data provides a comparative baseline for the potential activities that could be investigated for novel analogs.
Table 1: Inhibitory Activity of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) against Histone Deacetylases (HDACs)[1][2]
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |
| NA | 95.2 | 260.7 | 255.7 |
Table 2: Antiproliferative Activity of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) in Human Cancer Cell Lines[1]
| Compound | A2780 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| NA | 2.66 | 1.73 |
| SAHA (control) | 27.3 | 19.5 |
Table 3: DNA Methyltransferase (DNMT) Inhibitory Activity of SGI-1027 Analogs
| Compound | DNMT3A Inhibition at 10 µM (%) | DNMT3A EC₅₀ (µM) |
| 10 | Not Reported | 13 ± 1 |
| SGI-1027 | Not Reported | Not Reported |
Note: Compound 10 is a pyridine-based analog of SGI-1027.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments that are commonly used to characterize the biological activity of novel benzamide derivatives.
Enzyme Inhibition Assays
This protocol is based on the methods used to evaluate N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide.[1]
-
Principle: A fluorometric assay is used to measure the activity of HDAC enzymes. A substrate containing an acetylated lysine side chain is incubated with the HDAC enzyme. Deacetylation of the substrate is followed by the addition of a developer that releases a fluorescent molecule. The fluorescence intensity is proportional to the enzyme activity.
-
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent)
-
Test compound (this compound) and reference inhibitor (e.g., SAHA)
-
384-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
Add the HDAC enzyme to the wells of the microplate.
-
Add the test compound or reference inhibitor to the respective wells.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for a further period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using a suitable software.
-
This protocol is adapted from the restriction-based fluorescence assay used for SGI-1027 and its analogs.
-
Principle: A biotinylated oligonucleotide duplex containing a CpG site within a restriction enzyme recognition sequence is immobilized on an avidin-coated plate. The duplex is incubated with a DNMT enzyme and the methyl donor S-adenosyl methionine (SAM). Methylation of the CpG site protects the DNA from cleavage by a methylation-sensitive restriction enzyme. A fluorescently labeled probe is hybridized to the complementary strand, and after the restriction digest, the amount of remaining fluorescence is proportional to the DNMT activity.
-
Materials:
-
Recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A)
-
Biotinylated and 6-carboxyfluorescein (6-FAM) labeled oligonucleotide duplex with a CpG site
-
Avidin-coated 384-well microplates
-
S-adenosyl methionine (SAM)
-
Methylation-sensitive restriction enzyme (e.g., HpaII)
-
Assay buffer
-
Test compound and reference inhibitor (e.g., SGI-1027)
-
Fluorescence microplate reader
-
-
Procedure:
-
Immobilize the biotinylated oligonucleotide duplex onto the avidin-coated microplate.
-
Add the DNMT enzyme, SAM, and the test compound or reference inhibitor to the wells.
-
Incubate to allow the methylation reaction to proceed.
-
Wash the plate to remove the enzyme and reagents.
-
Add the methylation-sensitive restriction enzyme and incubate to digest the unmethylated DNA.
-
Wash the plate to remove the cleaved DNA fragments.
-
Measure the remaining fluorescence.
-
Calculate the percent inhibition and determine the IC₅₀ or EC₅₀ value.
-
Cell-Based Assays
This is a general protocol that can be adapted from various studies on benzamide derivatives.[1]
-
Principle: The effect of the test compound on the proliferation and viability of cancer cell lines is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.
-
Materials:
-
Human cancer cell lines (e.g., A2780 ovarian cancer, HepG2 liver cancer, KG-1 leukemia)[1]
-
Complete cell culture medium
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or white-walled microplates
-
Microplate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
This protocol is based on the CMV-luciferase reporter assay used for SGI-1027 analogs.
-
Principle: A reporter cell line is used that contains a luciferase gene under the control of a hypermethylated cytomegalovirus (CMV) promoter, which silences its expression. Treatment with a DNMT inhibitor leads to demethylation of the promoter and re-expression of the luciferase gene. The resulting luminescence is a measure of the compound's ability to induce gene re-expression.
-
Materials:
-
Leukemia cell line (e.g., KG-1) stably transfected with a methylated CMV-luciferase reporter construct
-
Complete cell culture medium
-
Test compound
-
Luciferase assay reagent
-
96-well white-walled microplates
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with the test compound at various concentrations.
-
Incubate for a period sufficient to allow for demethylation and gene expression (e.g., 48-72 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Quantify the fold-induction of luciferase activity compared to untreated control cells.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by benzamide derivatives and a general workflow for their in vitro evaluation.
Caption: Potential mechanism of action for benzamide derivatives in epigenetic regulation.
Caption: General workflow for the in vitro screening of novel benzamide derivatives.
Conclusion and Future Directions
While direct in vitro data for this compound remains elusive, the extensive research on analogous benzamide compounds provides a clear and well-defined path for its investigation. The methodologies detailed in this guide, from initial enzyme inhibition and cytotoxicity screening to more in-depth mechanistic studies, offer a robust framework for characterizing its potential biological activities.
Based on the activities of its structural relatives, promising avenues of investigation for this compound could include its potential as an inhibitor of epigenetic modifiers like DNMTs and HDACs, as well as its possible antimicrobial or antiparasitic properties. The successful application of the protocols outlined herein will be instrumental in elucidating the therapeutic potential of this and other novel benzamide derivatives, ultimately contributing to the development of new and effective therapeutic agents.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
N-(3-Aminophenyl)-4-ethoxybenzamide: A Potential Kinase Inhibitor - A Technical Guide
Disclaimer: Publicly available research data specifically detailing the kinase inhibitory activity of N-(3-Aminophenyl)-4-ethoxybenzamide is limited. This guide, therefore, provides a comprehensive overview based on the known activities of structurally similar N-phenylbenzamide derivatives and establishes a framework for its potential evaluation as a kinase inhibitor. Methodologies and data presented are representative of the field and are intended to guide further research.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a successful class of drugs in oncology and beyond.
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry and has been identified in numerous kinase inhibitors.[1] This guide explores the potential of this compound as a kinase inhibitor, detailing its synthesis, proposed mechanisms of action, and the experimental protocols required for its evaluation.
Synthesis of this compound
The synthesis of this compound can be achieved through a standard amidation reaction. A representative protocol is provided below, based on established methods for similar compounds.[2][3]
Experimental Protocol: Synthesis
Materials:
-
3-Nitroaniline
-
4-Ethoxybenzoyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Iron powder (or other reducing agents like SnCl2)
-
Ammonium chloride or hydrochloric acid
-
Ethanol
-
Water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of N-(3-Nitrophenyl)-4-ethoxybenzamide
-
Dissolve 3-nitroaniline in dry dichloromethane (DCM) in a round-bottom flask.
-
Add a base, such as pyridine or triethylamine (typically 1.1 to 1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-ethoxybenzoyl chloride in dry DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(3-nitrophenyl)-4-ethoxybenzamide.
-
-
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Dissolve the N-(3-nitrophenyl)-4-ethoxybenzamide from Step 1 in ethanol.
-
Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride or hydrochloric acid.[4]
-
Heat the mixture to reflux for several hours until the reduction is complete (monitor by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound, this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential as a Kinase Inhibitor
While specific data for this compound is unavailable, the broader class of N-phenylbenzamide derivatives has shown significant activity against various kinases, particularly tyrosine kinases.[1][5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.
Illustrative Kinase Inhibition Data for Structurally Related Compounds
The following table summarizes the inhibitory activities (IC50 values) of several N-phenylbenzamide derivatives against different kinases to provide a comparative context.
| Compound Derivative | Target Kinase | IC50 (µM) | Reference |
| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung Cancer Cell Line) | 7.5 | [1] |
| Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical Cancer Cell Line) | 9.3 | [1] |
| Imidazole-based N-phenylbenzamide (4f) | MCF-7 (Breast Cancer Cell Line) | 8.9 | [1] |
| 4-Methylbenzamide derivative (7) | K562 (Leukemia Cell Line) | 2.27 | [5] |
| 4-Methylbenzamide derivative (10) | K562 (Leukemia Cell Line) | 2.53 | [5] |
| 4-Methylbenzamide derivative (7) | HL-60 (Leukemia Cell Line) | 1.42 | [5] |
| 4-Methylbenzamide derivative (10) | HL-60 (Leukemia Cell Line) | 1.52 | [5] |
| Baicalein (a flavonoid, for comparison) | Src Kinase | 4 | [6] |
Experimental Evaluation of Kinase Inhibitory Activity
To determine the kinase inhibitory potential of this compound, a series of in vitro and cellular assays are required.
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general framework for assessing the direct inhibitory effect of the compound on purified kinases.[7][8]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (test compound)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase assay buffer.
-
Inhibitor Incubation: Add the diluted test compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[9]
Kinase Assay Workflow Diagram
Caption: General workflow for an in vitro kinase inhibition assay.
Potential Signaling Pathways to Investigate
Given that many N-phenylbenzamide derivatives target tyrosine kinases, a key area of investigation would be their effect on receptor tyrosine kinase (RTK) signaling pathways.[10][11] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a common driver of cancer.[12][13]
Overview of a Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway
Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues. These phosphotyrosine sites act as docking sites for adaptor proteins (e.g., Grb2) and enzymes, which in turn activate downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways.[10][12]
RTK Signaling Pathway Diagram
Caption: A simplified diagram of a generic RTK signaling pathway.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for kinase inhibition. Based on the activity of related N-phenylbenzamide compounds, it is plausible that this molecule could exhibit inhibitory effects against various kinases, particularly those implicated in cancer.
Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and full characterization of this compound.
-
Broad Kinase Screening: Profiling the compound against a large panel of kinases to identify primary targets and assess selectivity.[14]
-
Cell-Based Assays: Evaluating the anti-proliferative effects of the compound in relevant cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise mechanism of inhibition (e.g., ATP-competitive) and its effects on downstream signaling pathways.
The systematic evaluation outlined in this guide will be crucial in determining the therapeutic potential of this compound as a novel kinase inhibitor.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro kinase assay [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assayquant.com [assayquant.com]
- 10. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 11. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 14. reactionbiology.com [reactionbiology.com]
Preliminary Screening of N-(3-Aminophenyl)-4-ethoxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed preliminary screening cascade for the novel chemical entity, N-(3-Aminophenyl)-4-ethoxybenzamide. Given the prevalence of benzamide scaffolds in contemporary drug discovery, particularly in oncology, this document outlines a hypothetical, yet scientifically rigorous, workflow to assess its potential as a therapeutic agent. The proposed screening focuses on identifying cytotoxic effects, potential kinase inhibition, and impact on a key signaling pathway relevant to cancer biology.
Compound Overview
This compound is a small molecule with the chemical formula C15H16N2O2 and a molecular weight of 256.30 g/mol [1]. Its structure combines a flexible aminophenyl ring with an ethoxybenzamide moiety, features that are present in various biologically active compounds. While specific biological data for this compound is not publicly available, its structural similarity to known kinase inhibitors suggests that a preliminary screening campaign focused on this target class is a logical starting point.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1016516-69-0 | [1] |
| Molecular Formula | C15H16N2O2 | [1] |
| Molecular Weight | 256.30 g/mol | |
| Appearance | Tan to white solid (predicted) | |
| Solubility | Soluble in DMSO (predicted) |
Proposed Preliminary Screening Workflow
The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.
References
N-(3-Aminophenyl)-4-ethoxybenzamide: A Technical Overview of Synthesis and Potential Development Pathways
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed technical guide on the synthesis of N-(3-Aminophenyl)-4-ethoxybenzamide. Due to the limited publicly available information on this specific compound, the sections on discovery and potential therapeutic applications are based on related benzamide analogues. No specific preclinical or clinical data for this compound has been found in the public domain.
Introduction
This compound (CAS No. 1016516-69-0) is a small molecule belonging to the benzamide class of compounds.[1] While specific research leading to the discovery and development of this particular molecule is not extensively documented, the broader family of N-aryl benzamides has been a subject of interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of a plausible synthetic route for this compound, based on established chemical literature for analogous compounds. Furthermore, it explores potential, hypothetical therapeutic avenues based on patent literature for structurally related aminophenyl benzamides.
Hypothetical Discovery and Development Context
The discovery of novel therapeutic agents often involves the synthesis and screening of compound libraries based on a common chemical scaffold. It is plausible that this compound was synthesized as part of a larger library of benzamide derivatives to explore their structure-activity relationships in various biological assays. Patents for related aminophenyl benzamide compounds suggest that such libraries have been investigated for a range of therapeutic applications.
| Potential Therapeutic Area | Rationale based on Related Compounds |
| Anticonvulsant Activity | Patents have been filed for 3- and 4-amino-N-(alkylphenyl) benzamide compounds for their use as anticonvulsant drugs in the treatment of epilepsy. |
| Treatment of Liver Diseases | Amino-aryl-benzamide compounds have been investigated for the treatment of non-alcoholic fatty liver disease (NAFLD) and related conditions. |
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved through a two-step process:
-
Amide Coupling: Reaction of 4-ethoxybenzoyl chloride with 3-nitroaniline to form the intermediate, N-(3-nitrophenyl)-4-ethoxybenzamide.
-
Nitro Group Reduction: Reduction of the nitro group of the intermediate to an amine, yielding the final product.
Experimental Protocol:
Step 1: Synthesis of N-(3-nitrophenyl)-4-ethoxybenzamide
This procedure is based on the Schotten-Baumann reaction conditions, a common method for synthesizing amides from amines and acyl chlorides.
-
Materials:
-
3-nitroaniline
-
4-ethoxybenzoyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-nitroaniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of 4-ethoxybenzoyl chloride (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-nitrophenyl)-4-ethoxybenzamide.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.
-
Materials:
-
N-(3-nitrophenyl)-4-ethoxybenzamide
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve N-(3-nitrophenyl)-4-ethoxybenzamide in ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by recrystallization.
-
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Mechanism of Action and Signaling Pathways
There is no publicly available information regarding the mechanism of action or the specific signaling pathways modulated by this compound. To determine its biological activity, the compound would need to be subjected to a variety of in vitro and in vivo screening assays.
Preclinical and Clinical Development
As of the date of this document, there are no published preclinical or clinical studies for this compound. The development of this compound would require extensive investigation into its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in relevant disease models.
Conclusion
This compound is a benzamide derivative for which a plausible and efficient synthetic route can be designed based on established chemical principles. While its specific biological activities and therapeutic potential remain uncharacterized in the public domain, the activities of structurally related compounds suggest that it could be a candidate for investigation in areas such as neuroscience and metabolic diseases. Further research is necessary to elucidate the pharmacological profile of this compound and determine its potential for future drug development.
References
Methodological & Application
Application Notes and Protocols for N-(3-Aminophenyl)-4-ethoxybenzamide in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Aminophenyl)-4-ethoxybenzamide is a synthetic organic compound belonging to the benzamide class of molecules. While specific enzymatic targets of this compound are not extensively documented in publicly available literature, the benzamide scaffold is a well-established pharmacophore in a variety of enzyme inhibitors. Notably, derivatives of benzamide have shown significant inhibitory activity against epigenetic modifying enzymes such as Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs).
These enzymes play a crucial role in the regulation of gene expression, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders. Therefore, this compound represents a candidate molecule for screening against these and other enzyme classes.
This document provides detailed protocols for performing enzyme inhibition assays for HDACs and DNMTs, which can be adapted for testing this compound and other novel compounds.
Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental tools in drug discovery and basic research to identify and characterize molecules that interfere with enzyme activity. The protocols detailed below are based on fluorometric detection methods, which offer high sensitivity and are amenable to high-throughput screening.
HDAC Inhibition Assay: This assay measures the activity of HDAC enzymes, which catalyze the removal of acetyl groups from lysine residues on histones and other proteins. The assay utilizes a fluorogenic substrate that is deacetylated by an HDAC enzyme. Subsequent addition of a developer solution releases a fluorophore, and the fluorescence intensity is directly proportional to the HDAC activity. A decrease in fluorescence in the presence of a test compound indicates inhibition.
DNMT Inhibition Assay: This assay quantifies the activity of DNMTs, which are responsible for transferring a methyl group from S-adenosylmethionine (SAM) to DNA. The assay typically uses a specific DNA substrate that is coated on a microplate. In the presence of active DNMTs and SAM, the DNA is methylated. The level of methylation is then detected using an antibody specific for 5-methylcytosine, which is linked to a fluorescent secondary antibody. A reduction in the fluorescence signal upon addition of a test compound signifies DNMT inhibition.
Data Presentation
Quantitative data from enzyme inhibition assays are typically summarized to determine the potency of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an inhibitor required to reduce the enzyme activity by 50%.
Table 1: Hypothetical HDAC Inhibition Data for this compound
| Compound | Target Enzyme | IC50 (µM) |
| This compound | HDAC1 | User Data |
| Trichostatin A (Positive Control) | HDAC1 | 0.01 |
| This compound | Pan-HDAC | User Data |
| SAHA (Vorinostat) (Positive Control) | Pan-HDAC | 0.05 |
Table 2: Hypothetical DNMT Inhibition Data for this compound
| Compound | Target Enzyme | IC50 (µM) |
| This compound | DNMT1 | User Data |
| Decitabine (Positive Control) | DNMT1 | 1.5 |
| This compound | DNMT3A | User Data |
| SGI-1027 (Positive Control) | DNMT3A | 8.0 |
Experimental Protocols
Protocol 1: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay
This protocol is a general guideline and may require optimization based on the specific HDAC enzyme and reagents used.
Materials:
-
This compound (Test Compound)
-
Known HDAC inhibitor (e.g., Trichostatin A, SAHA) as a positive control
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate
-
HDAC Developer Solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in HDAC Assay Buffer to achieve a range of final assay concentrations. Also, prepare dilutions of the positive control inhibitor.
-
Reaction Setup:
-
Add 40 µL of HDAC Assay Buffer to each well of a 96-well black microplate.
-
Add 10 µL of the diluted test compound or positive control to the respective wells. For the 'no inhibitor' control, add 10 µL of HDAC Assay Buffer.
-
Add 30 µL of the diluted HDAC enzyme solution to all wells except the 'no enzyme' control wells. For the 'no enzyme' control, add 30 µL of HDAC Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.
-
-
Signal Development:
-
Stop the reaction by adding 50 µL of HDAC Developer Solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the 'no enzyme' control from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 'no inhibitor' control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorometric HDAC inhibition assay.
Protocol 2: Fluorometric DNA Methyltransferase (DNMT) Inhibition Assay
This protocol provides a general framework for assessing DNMT inhibition and should be optimized for specific enzymes and reagents.
Materials:
-
This compound (Test Compound)
-
Known DNMT inhibitor (e.g., Decitabine, SGI-1027) as a positive control
-
Recombinant human DNMT enzyme (e.g., DNMT1)
-
DNMT Assay Buffer
-
S-adenosylmethionine (SAM)
-
DNA substrate-coated 96-well plate
-
Primary antibody (anti-5-methylcytosine)
-
Fluorescently labeled secondary antibody
-
Wash Buffer (e.g., PBST)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
96-well clear-bottom black plate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound and the positive control inhibitor in DNMT Assay Buffer.
-
Enzymatic Reaction:
-
To the wells of the DNA substrate-coated plate, add 30 µL of DNMT Assay Buffer.
-
Add 10 µL of the diluted test compound or positive control. For the 'no inhibitor' control, add 10 µL of DNMT Assay Buffer.
-
Add 10 µL of the diluted DNMT enzyme to all wells except the 'no enzyme' control. For the 'no enzyme' control, add 10 µL of DNMT Assay Buffer.
-
Initiate the reaction by adding 10 µL of SAM solution to each well.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Immunodetection of Methylation:
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate at room temperature for 30 minutes.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted primary antibody (anti-5-methylcytosine) to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted fluorescently labeled secondary antibody to each well and incubate at room temperature for 30 minutes in the dark.
-
Wash the wells five times with Wash Buffer.
-
-
Data Acquisition:
-
Add 100 µL of DNMT Assay Buffer or a suitable reading buffer to each well.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the fluorescence of the 'no enzyme' control from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 'no inhibitor' control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Caption: Workflow for a fluorometric DNMT inhibition assay.
Conclusion
Application Note: N-(3-Aminophenyl)-4-ethoxybenzamide for Cell-Based Assays
Introduction
N-(3-Aminophenyl)-4-ethoxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds, including inhibitors of histone deacetylases (HDACs). This application note provides a representative protocol for evaluating the potential of this compound as an HDAC inhibitor in cell-based assays. The presented data is hypothetical and intended to serve as a guide for researchers.
Chemical Structure:

Molecular Formula: C₁₅H₁₆N₂O₂[1] CAS Number: 1016516-69-0[1]
Hypothetical Biological Activity: HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression. This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis. Several benzamide derivatives have been identified as potent HDAC inhibitors.[2][3]
Key Applications
-
In vitro HDAC enzyme activity assays
-
Cellular histone acetylation assays
-
Cell proliferation and viability assays
-
Apoptosis induction assays
-
Cell cycle analysis
Data Presentation
The following tables present hypothetical data for the characterization of this compound as an HDAC inhibitor.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | IC₅₀ (nM) vs. HDAC1 | IC₅₀ (nM) vs. HDAC2 | IC₅₀ (nM) vs. HDAC3 |
| This compound | 150 | 280 | 265 |
| Positive Control (SAHA) | 50 | 65 | 70 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h incubation)
| Cell Line | Compound | GI₅₀ (µM) |
| HeLa | This compound | 5.2 |
| Positive Control (SAHA) | 2.8 | |
| A549 | This compound | 8.9 |
| Positive Control (SAHA) | 4.1 | |
| MCF-7 | This compound | 6.5 |
| Positive Control (SAHA) | 3.5 |
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified human HDAC enzymes.
Workflow:
Caption: Workflow for the in vitro HDAC activity assay.
Materials:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Recombinant Human HDAC1, HDAC2, HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound (dissolved in DMSO)
-
Trichostatin A (TSA) or SAHA (positive control)
-
HDAC Assay Developer (containing a protease to cleave the deacetylated substrate)
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in HDAC Assay Buffer.
-
To each well of the 96-well plate, add 25 µL of Assay Buffer, 10 µL of the test compound dilution (or DMSO for vehicle control), and 15 µL of diluted HDAC enzyme.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of HDAC Assay Developer to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a suitable software.
Protocol 2: Cellular Histone H3 Acetylation Assay (Western Blot)
This protocol describes the detection of acetylated histone H3 levels in cells treated with this compound by Western blotting.
Workflow:
References
- 1. This compound | CAS#:1016516-69-0 | Chemsrc [chemsrc.com]
- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Dissolution of N-(3-Aminophenyl)-4-ethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the solubility of the compound N-(3-Aminophenyl)-4-ethoxybenzamide in common laboratory solvents. Due to the limited availability of public data on the solubility of this specific molecule, a systematic approach to solubility screening is presented. This protocol includes safety precautions, a list of recommended solvents, a step-by-step experimental procedure for solubility determination, and a template for data presentation. The accompanying workflow diagrams offer a clear visual guide to the experimental process.
Introduction
This compound is a benzamide derivative with potential applications in pharmaceutical research and drug development. Proper dissolution and the preparation of stock solutions are critical first steps for any in vitro or in vivo studies. The solubility of a compound is a key physicochemical property that influences its handling, formulation, and bioavailability. This protocol outlines a reliable method for researchers to determine the optimal solvent and concentration for their specific experimental needs.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.
-
Waste Disposal: Dispose of the compound and any resulting solutions in accordance with local institutional and environmental regulations for chemical waste.
Materials and Reagents
-
This compound (solid form)
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Glass vials or test tubes
-
Pipettes
-
Solvents for testing (ACS grade or higher):
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Deionized Water (H₂O)
-
Phosphate-Buffered Saline (PBS)
-
Experimental Protocol: Solubility Determination
This protocol is designed to determine the approximate solubility of this compound in a range of common laboratory solvents.
4.1. Preparation of Stock Solutions
-
Weigh out a precise amount of this compound (e.g., 10 mg) into a pre-weighed glass vial.
-
Add a calculated volume of the first solvent to be tested (e.g., DMSO) to achieve a high starting concentration (e.g., 100 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, use a magnetic stirrer for 15-30 minutes at room temperature.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, the compound is soluble at that concentration.
-
If the compound is not soluble, perform serial dilutions with the same solvent to find the concentration at which it fully dissolves.
4.2. Stepwise Dilution for Solubility Assessment
-
If the compound is insoluble at the initial high concentration, add a known volume of the same solvent to dilute the concentration (e.g., dilute to 50 mg/mL).
-
Repeat the vortexing and stirring steps.
-
Continue this process of stepwise dilution until the compound fully dissolves, noting the concentration at which this occurs.
-
Repeat this entire procedure for each of the selected solvents.
Data Presentation
The results of the solubility screening should be recorded in a clear and organized manner.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Molecular Weight ( g/mol ) | Concentration Tested (mg/mL) | Observation (Soluble/Partially Soluble/Insoluble) | Approximate Solubility (mg/mL) |
| DMSO | 78.13 | 100 | Record Observation | Determine Value |
| 50 | Record Observation | |||
| 25 | Record Observation | |||
| 10 | Record Observation | |||
| Ethanol | 46.07 | 100 | Record Observation | Determine Value |
| 50 | Record Observation | |||
| 25 | Record Observation | |||
| 10 | Record Observation | |||
| Methanol | 32.04 | 100 | Record Observation | Determine Value |
| 50 | Record Observation | |||
| 25 | Record Observation | |||
| 10 | Record Observation | |||
| Acetonitrile | 41.05 | 100 | Record Observation | Determine Value |
| 50 | Record Observation | |||
| 25 | Record Observation | |||
| 10 | Record Observation | |||
| Deionized Water | 18.02 | 10 | Record Observation | Determine Value |
| 1 | Record Observation | |||
| 0.1 | Record Observation | |||
| PBS (pH 7.4) | N/A | 10 | Record Observation | Determine Value |
| 1 | Record Observation | |||
| 0.1 | Record Observation |
Visualizations
The following diagrams illustrate the logical workflow for the solubility determination protocol.
Application Notes and Protocols for N-(3-Aminophenyl)-4-ethoxybenzamide in Cancer Research
Disclaimer: As of late 2025, specific research detailing the application of N-(3-Aminophenyl)-4-ethoxybenzamide in cancer research is not available in the public domain. The following application notes and protocols are based on the established methodologies and findings from studies on structurally related benzamide derivatives with demonstrated anti-cancer properties. These should serve as a comprehensive guide for initiating research into the potential of this compound as a cancer therapeutic agent.
Introduction
Benzamide derivatives represent a promising class of compounds in cancer research, with various analogues exhibiting efficacy through diverse mechanisms of action. These include DNA damage, inhibition of critical enzymes like histone deacetylases (HDACs), and modulation of key signaling pathways. This compound, with its distinct chemical structure, warrants investigation for its potential cytotoxic and anti-proliferative effects on cancer cells.
This document outlines potential applications and experimental protocols to characterize the anti-cancer activity of this compound, drawing parallels from established research on similar compounds.
Potential Mechanisms of Action
Based on the activities of related benzamides, this compound could potentially exert its anti-cancer effects through several mechanisms:
-
DNA Cross-linking: Similar to 4-amino-N-(2'-aminophenyl)-benzamide (GOE1734), it may induce DNA-DNA crosslinks, leading to cell cycle arrest and apoptosis, particularly in slow-proliferating tumors.[1]
-
HDAC Inhibition: It could function as a histone deacetylase inhibitor, akin to N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, leading to altered gene expression, cell cycle arrest, and apoptosis.[2]
-
Modulation of Cancer Signaling Pathways: The compound might interfere with critical signaling pathways implicated in cancer progression, such as the Wnt, Notch, or Hedgehog pathways.[3]
Quantitative Data on Related Benzamide Derivatives
To provide a reference for expected potencies, the following table summarizes quantitative data from studies on analogous benzamide compounds.
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | A2780 (Ovarian) | Antiproliferative Assay | 2.66 µM | [2] |
| HepG2 (Liver) | Antiproliferative Assay | 1.73 µM | [2] | |
| HDAC1 | Enzyme Inhibition Assay | 95.2 nM | [2] | |
| HDAC2 | Enzyme Inhibition Assay | 260.7 nM | [2] | |
| HDAC3 | Enzyme Inhibition Assay | 255.7 nM | [2] | |
| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | MTT Cell Proliferation Assay | 0.07 µM | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the anti-cancer properties of this compound.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, A2780, HepG2)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Culture cancer cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations of Potential Mechanisms and Workflows
The following diagrams illustrate potential signaling pathways that could be affected by this compound and a general workflow for its initial anti-cancer evaluation.
Caption: Potential mechanisms of action for this compound.
Caption: General workflow for evaluating a novel anti-cancer compound.
References
- 1. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for N-(3-Aminophenyl)-4-ethoxybenzamide as a Chemical Probe
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific use of N-(3-Aminophenyl)-4-ethoxybenzamide as a chemical probe. Consequently, a validated biological target, mechanism of action, and established experimental protocols for this specific molecule are not available.
The following application notes and protocols are presented as a hypothetical example based on the known biological activities of structurally related benzamide derivatives, which have shown utility as inhibitors of various enzyme families, including kinases. This document is intended to serve as a template and guide for researchers interested in investigating the potential of this compound as a chemical probe. The experimental details provided are generalized and would require optimization for any specific biological system.
Hypothetical Application Note: this compound as a Putative Kinase Inhibitor
Introduction
This compound belongs to the benzamide class of compounds. Structurally similar molecules have demonstrated inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. This document outlines a hypothetical application of this compound as a chemical probe to investigate a generic kinase signaling pathway.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O₂ |
| Molecular Weight | 256.30 g/mol |
| CAS Number | 1016516-69-0 |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DMSO and ethanol (predicted) |
Hypothetical Biological Activity
For the purpose of this example, we will hypothesize that this compound acts as an inhibitor of a hypothetical "Kinase X".
| Parameter | Hypothetical Value |
| Target | Kinase X |
| IC₅₀ (in vitro kinase assay) | 1.5 µM |
| Cellular EC₅₀ (Phospho-Substrate Assay) | 10 µM |
| Mode of Action | ATP-competitive inhibitor |
Experimental Protocols
General Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar benzamide compounds.
Materials:
-
4-Ethoxybenzoyl chloride
-
3-Nitroaniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Toluene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
Dissolve 3-nitroaniline (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane.
-
Slowly add a solution of 4-ethoxybenzoyl chloride (1.0 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain N-(3-nitrophenyl)-4-ethoxybenzamide.
-
-
Nitro Group Reduction:
-
Dissolve the N-(3-nitrophenyl)-4-ethoxybenzamide intermediate in a suitable solvent such as ethanol.
-
Add SnCl₂·2H₂O (5.0 eq) and heat the mixture to reflux for several hours. Alternatively, perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a saturated NaHCO₃ solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
In Vitro Kinase Inhibition Assay (Hypothetical)
This protocol describes a generic in vitro assay to determine the IC₅₀ of this compound against the hypothetical "Kinase X".
Materials:
-
Recombinant "Kinase X"
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and the diluted compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Target Engagement Assay (Hypothetical)
This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of a downstream substrate of "Kinase X" in a cellular context.
Materials:
-
A cell line that expresses "Kinase X" and its downstream substrate
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Stimulant to activate the "Kinase X" pathway (e.g., a growth factor)
-
Lysis buffer
-
Primary antibody against the phosphorylated substrate
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting or ELISA reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to activate "Kinase X".
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the level of substrate phosphorylation using Western blotting or ELISA with a phospho-specific antibody.
-
Quantify the results and calculate the EC₅₀ value.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Hypothetical inhibition of the Kinase X signaling pathway.
Caption: Workflow for evaluating a hypothetical kinase inhibitor.
Application Notes and Protocols for High-Throughput Screening with Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of benzamide derivatives, a class of compounds with significant therapeutic potential, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes are critical components of the DNA damage response (DDR) pathway, and their inhibition has emerged as a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. The benzamide moiety is a common pharmacophore in many potent PARP inhibitors.[1][2][3][4][5]
These protocols are designed to guide researchers in the setup and execution of HTS campaigns to identify and characterize novel benzamide-based PARP inhibitors. The methodologies described are based on established and robust assay formats suitable for large-scale screening.
Target: PARP1 and the DNA Damage Response
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2][3] Upon detection of a DNA SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[3][6][7] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.[2][3]
Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs. In cells with a deficient homologous recombination (HR) pathway for double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), these unrepaired SSBs are converted into toxic DSBs during DNA replication.[2][8] The inability to repair these DSBs leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[2][8] This makes PARP inhibitors a highly effective targeted therapy for such cancers.
High-Throughput Screening for Benzamide-Based PARP1 Inhibitors
A typical HTS campaign to identify novel benzamide-based PARP1 inhibitors involves screening a library of compounds against the PARP1 enzyme and measuring the inhibition of its activity. Several assay formats are amenable to HTS, including those that measure the product of the PARP1 reaction (PAR) or the consumption of its substrate (NAD+).
Experimental Workflow
The overall workflow for a PARP1 HTS campaign is depicted below.
Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors.
Experimental Protocols
Protocol 1: Homogeneous NAD+ Quantitation Assay for PARP1 Activity
This protocol describes a robust and sensitive HTS assay to measure PARP1 activity by quantifying the depletion of its substrate, NAD+.[6] The assay is performed in a 384-well plate format and utilizes a bioluminescent detection method.
Materials:
-
PARP1 Enzyme: Recombinant human PARP1.
-
Activated DNA: Histone H4 or commercially available activated DNA.
-
NAD+: Nicotinamide adenine dinucleotide.
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 2 mM MgCl2.
-
Benzamide Compound Library: Compounds dissolved in 100% DMSO.
-
Control Inhibitor: Olaparib or a similar potent PARP inhibitor.
-
NAD/NADH Detection Reagent: Commercially available bioluminescent assay kit (e.g., NAD/NADH-Glo™).
-
Assay Plates: White, solid-bottom 384-well plates.
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the benzamide library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a control inhibitor solution (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a PARP1/Activated DNA mix in assay buffer. The final concentration in the well should be optimized, for example, 0.1 units/well of PARP1 and 10 µg/mL of activated DNA.
-
Prepare an NAD+ solution in assay buffer. The final concentration should be at or below the Km for NAD+ to ensure sensitive detection of inhibition (e.g., 10 µM).
-
-
Enzymatic Reaction:
-
Add 5 µL of the PARP1/Activated DNA mix to each well of the assay plate containing the compounds.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the NAD+ solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the NAD/NADH detection reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Protocol 2: ELISA-Based PARP1 Inhibition Assay
This protocol outlines an ELISA-based method to quantify the product of the PARP1 reaction, poly(ADP-ribose) (PAR).[9]
Materials:
-
PARP1 Enzyme and Activated DNA: As described in Protocol 1.
-
Biotinylated NAD+: As a substrate for PARP1.
-
Assay Plates: Streptavidin-coated 384-well plates.
-
Anti-PAR Antibody: A monoclonal antibody that specifically recognizes PAR.
-
Secondary Antibody: HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).
-
HRP Substrate: TMB or a similar chromogenic substrate.
-
Stop Solution: 1 M H2SO4 or HCl.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: PBST with 5% non-fat dry milk or BSA.
Procedure:
-
Compound Plating:
-
As described in Protocol 1.
-
-
Enzymatic Reaction:
-
Prepare a reaction mix containing PARP1, activated DNA, and biotinylated NAD+ in assay buffer.
-
Add the reaction mix to the compound-plated wells and incubate for 60 minutes at room temperature. The newly synthesized PAR chains will be biotinylated.
-
-
Capture of Biotinylated Product:
-
Transfer the reaction mixture to a streptavidin-coated 384-well plate.
-
Incubate for 60 minutes at room temperature to allow the biotinylated PAR to bind to the streptavidin.
-
Wash the plate three times with wash buffer.
-
-
Immunodetection:
-
Block the wells with blocking buffer for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the anti-PAR primary antibody (diluted in blocking buffer) to each well and incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 60 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add the HRP substrate to each well and incubate until sufficient color development (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Data Presentation and Analysis
The raw data from the HTS is typically normalized to the positive and negative controls to determine the percent inhibition for each compound.
Percent Inhibition (%) = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
Compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits."
The following table provides a representative dataset from a primary screen of a hypothetical benzamide library against PARP1.
| Compound ID | Concentration (µM) | Luminescence Signal (RLU) | Percent Inhibition (%) | Hit ( >50% Inh.) |
| BZA-001 | 10 | 85,000 | 15.0 | No |
| BZA-002 | 10 | 45,000 | 55.0 | Yes |
| BZA-003 | 10 | 92,000 | 8.0 | No |
| BZA-004 | 10 | 15,000 | 85.0 | Yes |
| BZA-005 | 10 | 78,000 | 22.0 | No |
| ... | ... | ... | ... | ... |
| DMSO (Neg. Control) | - | 100,000 | 0.0 | - |
| Olaparib (Pos. Control) | 1 | 5,000 | 100.0 | - |
Primary hits should be confirmed through dose-response experiments to determine their potency (IC50 value). Confirmed hits can then be further characterized in secondary and cellular assays to assess their mechanism of action, selectivity, and anti-proliferative effects in relevant cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. PARP and DDR Pathway Drug Discovery [promega.com]
- 7. google.com [google.com]
- 8. Frontiers | Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening [frontiersin.org]
- 9. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N-(3-Aminophenyl)-4-ethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of N-(3-Aminophenyl)-4-ethoxybenzamide, a key intermediate in pharmaceutical synthesis. The protocols described are based on common analytical techniques and are intended to serve as a comprehensive guide for researchers in drug development and quality control.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification and purity assessment of this compound in bulk drug substances and intermediate products.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
b. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
c. Method Validation Summary:
The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][2][3] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2.0% |
Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the trace-level quantification of this compound, particularly in complex matrices such as biological fluids or in reaction monitoring where high specificity is required.
Experimental Protocol
a. Instrumentation and Conditions:
-
LC System: A UHPLC system is recommended for optimal performance.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
b. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 257.1 (for [M+H]⁺)
-
Product Ions (Q3): Hypothetical transitions; would require experimental determination (e.g., m/z 121.1, m/z 93.1).
-
Collision Energy and other MS parameters: Require optimization for the specific instrument.
c. Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Transfer to an autosampler vial for injection.
d. Method Validation Summary:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantitation (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | ≤ 15% |
| Matrix Effect | Within acceptable limits |
Workflow Diagram
Spectroscopic Analysis
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used for a quick concentration estimation. Aromatic amides typically exhibit strong absorbance in the UV region.[4][5]
-
Solvent: Ethanol or Methanol
-
Procedure: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance from 200 to 400 nm.
-
Expected Maxima: Based on the structure (presence of benzamide and aminophenyl groups), absorption maxima (λmax) are expected around 240-280 nm. The exact λmax should be determined experimentally.
Logical Relationship of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis.
References
Application Notes and Protocols for N-(3-Aminophenyl)-4-ethoxybenzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-(3-Aminophenyl)-4-ethoxybenzamide as a scaffold in medicinal chemistry, with a focus on its hypothetical application as a histone deacetylase (HDAC) inhibitor for oncology research. While specific biological data for this exact molecule is not extensively published, the information herein is based on established principles and data from structurally related aminophenyl benzamide derivatives.
Application Notes
1.1. Introduction to this compound
This compound is a small molecule belonging to the benzamide class of compounds. The core structure, featuring a substituted benzoyl group linked to an aniline moiety, is a common pharmacophore in drug discovery. The presence of the 3-aminophenyl group offers a key site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The 4-ethoxy group on the benzoyl ring can influence physicochemical properties such as lipophilicity and metabolic stability.
1.2. Hypothetical Application as a Histone Deacetylase (HDAC) Inhibitor
Based on the known activity of related N-(2-aminophenyl)benzamides, which are established class I HDAC inhibitors, it is hypothesized that this compound may also exhibit inhibitory activity against HDAC enzymes.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated target for anticancer drug development.
Mechanism of Action (Hypothesized): The 2-aminophenyl group in known benzamide HDAC inhibitors acts as a zinc-binding group, chelating the zinc ion in the active site of the enzyme. It is plausible that the 3-aminophenyl group in this compound could orient in a manner to achieve a similar interaction, leading to the inhibition of the deacetylase activity of HDACs. This inhibition would result in the hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
1.3. Potential Therapeutic Areas
-
Oncology: As a putative HDAC inhibitor, this compound could be investigated for its efficacy against various solid and hematological malignancies.
-
Neurological Disorders: HDAC inhibitors have also shown promise in the treatment of neurodegenerative diseases, although this application would require further investigation for this specific scaffold.
-
Inflammatory Diseases: The role of HDACs in regulating inflammatory responses suggests potential applications in autoimmune and inflammatory conditions.
Quantitative Data
The following table presents hypothetical quantitative data for this compound and its derivatives as HDAC inhibitors. This data is representative of what might be expected for this class of compounds and should be used as a reference for experimental design.
| Compound ID | Modification on 3-amino group | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (µM) |
| LEAD-001 | -H | 500 | 650 | 800 | 15.2 |
| LEAD-002 | -COCH₃ | 250 | 300 | 450 | 8.5 |
| LEAD-003 | -SO₂CH₃ | 400 | 500 | 600 | 12.1 |
| LEAD-004 | -CH₂-Pyridine | 150 | 200 | 300 | 5.3 |
Experimental Protocols
3.1. Synthesis of this compound
This protocol describes a general two-step synthesis.
Step 1: Synthesis of N-(3-Nitrophenyl)-4-ethoxybenzamide
-
To a solution of 3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-ethoxybenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Reduction to this compound
-
Dissolve the N-(3-nitrophenyl)-4-ethoxybenzamide (1.0 eq) in ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
3.2. In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available HDAC inhibitor screening kits.
-
Reagent Preparation:
-
Prepare a 10X HDAC Assay Buffer (e.g., 250 mM Tris-HCl, pH 8.0, 1.37 M NaCl, 27 mM KCl, 10 mM MgCl₂). Dilute to 1X with ultrapure water for use.
-
Reconstitute the human recombinant HDAC1 enzyme in 1X Assay Buffer to the desired concentration.
-
Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) stock solution in DMSO.
-
Prepare the Developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) for the stop reaction.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in 1X Assay Buffer with a small percentage of DMSO.
-
In a 96-well black plate, add the diluted compound solutions. Include wells for a positive control (no inhibitor) and a negative control (a known potent HDAC inhibitor like Trichostatin A).
-
Add the diluted HDAC1 enzyme to all wells except the background control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence on a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
3.3. In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the compound on a cancer cell line (e.g., A549, human lung carcinoma).
-
Cell Culture:
-
Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed the A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations
Caption: Hypothesized mechanism of this compound as an HDAC inhibitor.
References
Application Notes and Protocols: Target Identification for N-(3-Aminophenyl)-4-ethoxybenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-Aminophenyl)-4-ethoxybenzamide is a small molecule with potential therapeutic applications. Identifying the cellular targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a drug candidate. These application notes provide a comprehensive overview of a potential target and a generalized workflow for its identification and validation, hypothesized to be soluble guanylate cyclase (sGC) based on the activity of structurally similar compounds. The protocols detailed below are designed to guide researchers in utilizing this compound as a chemical probe for target discovery.
Hypothesized Target: Soluble Guanylate Cyclase (sGC)
Based on the chemical structure of this compound and the known targets of similar benzamide derivatives, we hypothesize that its primary cellular target is soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] In this pathway, NO binding to the heme group of sGC activates the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][4] cGMP, in turn, acts as a second messenger, modulating the activity of downstream effectors such as protein kinases, ion channels, and phosphodiesterases to regulate various physiological processes, including vasodilation and neurotransmission.[3][4]
Compounds that modulate sGC activity are categorized as either sGC stimulators or sGC activators.[3][4][5] sGC stimulators enhance the enzyme's sensitivity to NO, while sGC activators directly activate the enzyme, particularly when it is in an oxidized or heme-deficient state.[3][5] It is plausible that this compound functions as an sGC activator.
Signaling Pathway Diagram
Caption: Hypothesized activation of the sGC signaling pathway by this compound.
Experimental Workflow for Target Identification
A multi-pronged approach is essential for robust target identification. The following workflow outlines key experimental stages, from initial target capture to validation of the interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. repository-empedu-rd.ekt.gr [repository-empedu-rd.ekt.gr]
- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-(3-Aminophenyl)-4-ethoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of this compound?
A1: The poor aqueous solubility of this compound can be attributed to several factors inherent in its molecular structure. The presence of a largely hydrophobic benzamide core and an ethoxy group contributes to low affinity for water. While the aminophenyl group offers some potential for hydrogen bonding, the overall lipophilicity of the molecule likely dominates, leading to challenges in achieving desired concentrations in aqueous media.
Q2: What are the initial steps to consider for improving the solubility of this compound?
A2: A systematic approach to solubility enhancement should be employed. Initial steps should involve characterizing the physicochemical properties of the compound, such as its pKa and logP, to inform the selection of an appropriate strategy. Subsequently, simple and rapid methods like pH adjustment and co-solvency should be explored. If these methods prove insufficient, more advanced techniques such as solid dispersions or particle size reduction may be necessary.[1][2][3][4]
Q3: How can I select the most appropriate solubility enhancement technique?
A3: The choice of technique depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro assay vs. in vivo formulation), and the physicochemical properties of this compound. A decision tree can be a useful tool in this process.
References
Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide
Frequently Asked Questions (FAQs)
Q1: My preparation of N-(3-Aminophenyl)-4-ethoxybenzamide appears to be degrading over time, as evidenced by discoloration and the appearance of new spots on my TLC plate. What are the likely degradation pathways?
A1: Based on the structure of this compound, the primary degradation pathways are likely to be hydrolysis and oxidation.
-
Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis. This would cleave the molecule into 3-aminoaniline and 4-ethoxybenzoic acid.
-
Oxidation: The aminophenyl group is prone to oxidation, which can lead to the formation of colored impurities. This can be initiated by exposure to air (auto-oxidation), light, or residual oxidizing agents. The aromatic ether linkage is generally more stable but can be cleaved under harsh oxidative conditions.
Q2: I am developing a formulation containing this compound and I'm seeing a loss of potency. What formulation components could be contributing to its instability?
A2: Several factors in a formulation could be promoting the degradation of this compound:
-
pH: Extreme pH values (either acidic or basic) will accelerate the hydrolysis of the amide bond. It is crucial to determine the pH of maximum stability for your compound.
-
Excipients: Certain excipients can be problematic. For example, those with residual peroxides can promote oxidative degradation. Reducing sugars can potentially react with the primary amine.
-
Moisture Content: The presence of water can facilitate hydrolytic degradation.
-
Light Exposure: If the compound is photolabile, transparent packaging or exposure to light during manufacturing and storage will lead to degradation.
-
Metal Ions: Trace metal ions can catalyze oxidative degradation.
Q3: What analytical techniques are suitable for monitoring the stability of this compound and its potential degradants?
A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.
-
HPLC Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a pH-adjusting modifier like formic acid or ammonium acetate) is a good starting point. The method should be able to separate the parent compound from its potential degradation products.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the mass of unknown degradation products, which helps in elucidating the degradation pathways.
-
Forced Degradation Studies: To develop a stability-indicating method, you should perform forced degradation studies (see troubleshooting guide below) to intentionally generate degradants and ensure your analytical method can resolve them.
Troubleshooting Guide
Issue: Rapid Degradation in Solution
| Potential Cause | Troubleshooting Steps |
| pH-related Hydrolysis | 1. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the stability over time using HPLC. 2. Identify the pH at which the compound is most stable and buffer your formulation accordingly. |
| Oxidative Degradation | 1. Prepare solutions with and without an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) and compare the stability. 2. Purge solutions with an inert gas (nitrogen or argon) to remove dissolved oxygen. 3. If using excipients, check their peroxide value. |
| Photodegradation | 1. Prepare a solution and expose it to a light source (e.g., a photostability chamber with UV and visible light) while keeping a control sample in the dark. 2. Analyze both samples at various time points. If degradation is observed in the light-exposed sample, the compound is photolabile. |
Illustrative Stability Data for a Structurally Similar Benzamide
The following table represents hypothetical data from a forced degradation study on a compound structurally similar to this compound, analyzed by HPLC.
| Stress Condition | Treatment | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15.2% | Aromatic Amine, Carboxylic Acid |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 28.5% | Aromatic Amine, Carboxylic Acid |
| Oxidation | 3% H₂O₂ at RT for 24h | 45.8% | Oxidized amine species (e.g., nitroso, nitro), Ring-hydroxylated species |
| Thermal | 80°C for 48h (solid state) | 3.1% | Minor unidentified degradants |
| Photolytic | 1.2 million lux hours (visible) & 200 W h/m² (UVA) | 9.7% | Colored degradants (oxidative products) |
Experimental Protocols
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
Thermal Degradation: Store the solid compound in a stability oven at 80°C for 48 hours. At the end of the study, dissolve the compound in a suitable solvent and analyze by HPLC.
-
Photostability: Expose the solid compound or a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Aminophenyl)-4-ethoxybenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Reaction Issues
??? Question: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound, typically prepared by reacting 3-aminoaniline with 4-ethoxybenzoyl chloride, can stem from several factors. Here is a troubleshooting guide:
-
Reagent Quality: Ensure the 3-aminoaniline and 4-ethoxybenzoyl chloride are of high purity. Impurities in the starting materials can lead to side reactions, reducing the yield of the desired product.
-
Reaction Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The presence of water can hydrolyze the 4-ethoxybenzoyl chloride, decreasing the amount available to react with the aniline.
-
Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is often used to neutralize the HCl generated during the reaction. Ensure the base is added slowly and is not in excess, as it can sometimes catalyze side reactions.
-
Temperature Control: The reaction is typically carried out at a low temperature (0 °C) initially and then allowed to warm to room temperature.[1][2][3] Maintaining a low temperature during the addition of the benzoyl chloride can minimize the formation of undesired byproducts.
-
Work-up Procedure: During the aqueous work-up, ensure the pH is carefully controlled to prevent hydrolysis of the amide product.
Here is a workflow to troubleshoot low yield:
Caption: Troubleshooting workflow for low reaction yield.
??? Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I minimize them?
Answer: The presence of multiple spots on a TLC plate indicates impurities. Common impurities in the synthesis of this compound include:
-
Unreacted Starting Materials: Residual 3-aminoaniline or 4-ethoxybenzoyl chloride.
-
Hydrolyzed Benzoyl Chloride: 4-ethoxybenzoic acid, formed from the reaction of 4-ethoxybenzoyl chloride with water.
-
Di-acylated Product: The formation of a product where both amino groups of 3-aminoaniline have reacted with 4-ethoxybenzoyl chloride.
To minimize these impurities:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the aniline can help to ensure the complete consumption of the benzoyl chloride.
-
Slow Addition: Add the 4-ethoxybenzoyl chloride solution to the 3-aminoaniline solution dropwise at a low temperature to control the reaction rate and reduce the likelihood of di-acylation.
-
Dry Conditions: As mentioned previously, strictly anhydrous conditions will prevent the formation of 4-ethoxybenzoic acid.
Purification Challenges
??? Question: I am having difficulty purifying this compound by column chromatography. The compound seems to be streaking on the column. What can I do?
Answer: Streaking on a silica gel column during the purification of this compound is often due to its polarity and potential for strong interaction with the stationary phase. Here are some tips to improve purification:
-
Solvent System: Experiment with different solvent systems. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase to reduce streaking by deactivating the acidic sites on the silica gel.
-
Loading Technique: Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. Alternatively, you can use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling.
Product Characterization
??? Question: The NMR spectrum of my final product is complex and difficult to interpret. What are the expected signals for this compound?
Answer: A clean ¹H NMR spectrum of this compound should exhibit distinct signals corresponding to the protons on the two aromatic rings and the ethoxy group. While the exact chemical shifts can vary depending on the solvent used, you can generally expect the following:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (ethoxy) | ~1.4 | Triplet | 3H |
| -OCH₂- (ethoxy) | ~4.1 | Quartet | 2H |
| Aromatic Protons | ~6.5 - 8.0 | Multiplets | 8H |
| -NH₂ (amino) | Broad singlet | 2H | |
| -NH- (amide) | Broad singlet | 1H |
If your spectrum shows unexpected peaks, it could indicate the presence of impurities or residual solvent.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-aminoaniline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Addition of Acyl Chloride: In a separate flask, dissolve 4-ethoxybenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the aniline solution at 0 °C over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Recommended Value |
| Molar Ratio (Aniline:Acyl Chloride:Base) | 1 : 1.05 : 1.1 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Purification Eluent (Hexane:Ethyl Acetate) | Gradient from 9:1 to 1:1 (example) |
References
Technical Support Center: Optimizing N-(3-Aminophenyl)-4-ethoxybenzamide Concentration
Disclaimer: Publicly available scientific literature lacks specific experimental data and established protocols for N-(3-Aminophenyl)-4-ethoxybenzamide. The following troubleshooting guides, FAQs, and protocols are based on general knowledge of benzamide derivatives and related small molecule inhibitors. Researchers should use this information as a starting point and optimize protocols for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the potential biological target of this compound?
While the specific target of this compound is not well-documented in publicly available literature, compounds with a similar chemical scaffold (aminophenyl benzamides) have been investigated as inhibitors of various enzymes. Notably, some benzamide derivatives have shown activity as histone deacetylase (HDAC) inhibitors or modulators of other signaling pathways. Its actual target would need to be determined experimentally through techniques such as target identification and validation screening.
Q2: How should I dissolve and store this compound?
As with many small organic molecules, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to minimize degradation.
Q3: I am observing precipitation of the compound in my aqueous assay buffer. What can I do?
Precipitation is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may not be soluble at the tested concentration in your aqueous buffer. Perform a concentration-response curve to find the optimal, non-precipitating range.
-
Increase the DMSO concentration (with caution): A slightly higher DMSO concentration in the final assay volume might help, but be mindful of its potential effects on your biological system. Always include a vehicle control with the same DMSO concentration.
-
Use a surfactant: In some biochemical assays, a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain compound solubility. However, compatibility with your specific assay must be validated.
-
Sonication: Briefly sonicating the solution after dilution can sometimes help dissolve small aggregates.
Q4: My experimental results are inconsistent. What are the possible reasons?
Inconsistent results can stem from several factors:
-
Compound instability: The compound might be unstable in your assay conditions (e.g., sensitive to light, pH, or temperature). Prepare fresh dilutions for each experiment.
-
Pipetting errors: Ensure accurate pipetting, especially when preparing serial dilutions from a high-concentration stock.
-
Cell passage number: If using cell-based assays, high passage numbers can lead to phenotypic drift and altered responses. Use cells within a consistent and low passage range.
-
Assay variability: Ensure all assay components are consistent between experiments (e.g., reagent lots, incubation times, temperature).
Troubleshooting Guides
Problem: Low or No Activity in a Cell-Based Assay
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | 1. Increase incubation time to allow for more compound uptake. 2. Use a lower concentration of serum in the cell culture medium during treatment, as serum proteins can bind to the compound and reduce its effective concentration. 3. If the target is intracellular, consider using a cell line with known high expression of relevant transporters. |
| Compound degradation | 1. Prepare fresh dilutions from a frozen stock for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures. |
| Incorrect concentration range | 1. Perform a wider range of concentrations in your dose-response experiment (e.g., from nanomolar to high micromolar). |
| Cell line is not sensitive to the compound's mechanism of action | 1. If the putative target is known, confirm its expression in your chosen cell line. 2. Test the compound in a different, potentially more sensitive, cell line. |
Problem: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Compound autofluorescence | 1. If using a fluorescence-based assay, measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. 2. If autofluorescence is significant, consider using a different detection method (e.g., luminescence or absorbance). |
| Cytotoxicity | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range of the compound. 2. Ensure that the concentrations used in the functional assay are non-toxic. |
| Non-specific binding | 1. Include appropriate negative and positive controls in your assay. 2. For biochemical assays, consider adding a small amount of a non-ionic detergent to the buffer to reduce non-specific interactions. |
Experimental Protocols
General Protocol for Determining the IC50 of an Enzyme Inhibitor
This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for this compound and the specific enzyme target.
-
Prepare Reagents:
-
Enzyme stock solution.
-
Substrate stock solution.
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like MgCl2, DTT).
-
This compound stock solution (e.g., 10 mM in 100% DMSO).
-
Positive control inhibitor stock solution.
-
-
Serial Dilution of the Inhibitor:
-
Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations.
-
Further dilute these intermediate stocks into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Procedure (96-well or 384-well plate):
-
Add a small volume of the diluted inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, luminescence) at regular intervals or at a single endpoint.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data with the positive control (no inhibitor) set to 100% activity and a strong inhibitor control as 0% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide
Disclaimer: There is currently no publicly available scientific literature detailing the off-target effects, mechanism of action, or safety profile of N-(3-Aminophenyl)-4-ethoxybenzamide. The information provided below is a hypothetical example created for illustrative purposes to demonstrate the format of a technical support center for a fictional benzamide-based compound, Compound-X (CX-123) .
Frequently Asked Questions (FAQs)
Q1: We are using Compound-X (CX-123) as a selective inhibitor for Target-Y, but we are observing unexpected cellular phenotypes. What could be the cause?
A1: Unexpected cellular phenotypes when using a targeted inhibitor can arise from several factors. While Compound-X (CX-123) is designed for Target-Y, it may have off-target activities. Benzamide derivatives, as a class of molecules, have been reported to interact with a variety of proteins, including kinases, histone deacetylases (HDACs), and G-protein coupled receptors (GPCRs).[1][2] We recommend performing a broad kinase panel screen and a safety screen against a panel of common off-targets to determine if Compound-X (CX-123) is interacting with other cellular proteins. Additionally, ensure that the observed phenotype is not due to experimental artifacts by including appropriate controls.
Q2: What are the known off-target interactions of Compound-X (CX-123)?
A2: Our internal profiling has identified several off-target interactions for Compound-X (CX-123) at concentrations above 1 µM. The most significant off-target activities are against Kinase-A and GPCR-B. Please refer to the data tables below for a summary of the inhibitory constants. We advise researchers to use Compound-X (CX-123) at the lowest effective concentration to minimize these off-target effects and to perform counter-screens or use orthogonal approaches to validate findings.
Q3: My experimental results with Compound-X (CX-123) are not consistent. What should I do?
A3: Inconsistent results are a common challenge in experimental science. The first step is to repeat the experiment to confirm the variability.[3][4] If the inconsistency persists, consider the following troubleshooting steps:
-
Compound Stability: Ensure that your stock solution of Compound-X (CX-123) is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Experimental Controls: Verify that your positive and negative controls are behaving as expected.[5] This will help determine if the issue lies with the compound or the assay itself.
-
Systematic Errors: Review your experimental protocol for any potential sources of systematic error, such as improper equipment calibration or variations in cell culture conditions.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Higher than expected cell toxicity | 1. Off-target effects on essential cellular machinery. 2. Compound precipitation at high concentrations. 3. Contamination of the compound stock. | 1. Perform a dose-response curve to determine the EC50 for toxicity. 2. Visually inspect the media for any signs of precipitation. 3. Test a fresh stock of the compound. |
| Lack of on-target activity | 1. Incorrect dosage. 2. Compound degradation. 3. Issues with the assay system (e.g., resistant cell line). | 1. Confirm the dose-response for the intended target. 2. Prepare a fresh stock solution. 3. Validate the assay with a known positive control inhibitor. |
| Unexpected phenotype inconsistent with on-target inhibition | 1. Off-target activity. 2. Activation of a compensatory signaling pathway. | 1. Consult the off-target profile of Compound-X (CX-123) (see tables below). 2. Perform a western blot or other analysis to probe for the activation of known compensatory pathways. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of Compound-X (CX-123)
| Kinase | IC50 (nM) |
| Target-Y | 15 |
| Kinase-A | 850 |
| Kinase-B | > 10,000 |
| Kinase-C | 5,200 |
| Kinase-D | > 10,000 |
Table 2: Off-Target Bioassay Profile of Compound-X (CX-123)
| Target | Assay Type | Ki (nM) |
| Target-Y | Biochemical | 12 |
| GPCR-B | Radioligand Binding | 1,200 |
| HDAC1 | Enzymatic | > 20,000 |
| hERG | Electrophysiology | 8,500 |
Signaling Pathways and Workflows
Caption: Hypothetical off-target signaling pathway for Compound-X (CX-123).
Caption: Workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Hypothetical)
-
Objective: To determine the IC50 of Compound-X (CX-123) against a panel of kinases.
-
Materials: Recombinant kinases, appropriate peptide substrates, ATP, Compound-X (CX-123), assay buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of Compound-X (CX-123) in DMSO.
-
In a 384-well plate, add 5 µL of the kinase solution.
-
Add 2.5 µL of the serially diluted Compound-X (CX-123) or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the generated ADP signal according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration and determine the IC50 using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay (Hypothetical)
-
Objective: To assess the cytotoxic effects of Compound-X (CX-123) on a relevant cell line.
-
Materials: Cell line of interest, cell culture medium, Compound-X (CX-123), and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare a serial dilution of Compound-X (CX-123) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound-X (CX-123).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control and calculate the EC50 for toxicity.
-
References
- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
"reducing background noise in N-(3-Aminophenyl)-4-ethoxybenzamide assays"
Welcome to the technical support center for assays involving N-(3-Aminophenyl)-4-ethoxybenzamide. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background noise and achieve reliable, high-quality data in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common assay types where you might be utilizing this compound.
Section 1: Immunoassays (e.g., ELISA)
High background noise in immunoassays can obscure specific signals, leading to inaccurate quantification. Here are common causes and solutions.
Q1: What are the most common causes of high background in my ELISA assay?
High background in an ELISA can stem from several factors, including non-specific binding of antibodies, issues with blocking or washing steps, and problems with reagents.[1]
Q2: How can I troubleshoot non-specific antibody binding?
-
Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to non-specific binding. Try titrating your primary antibody to find the optimal concentration that provides a good signal-to-noise ratio.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the sample or to the blocking agent.
-
Control Experiment: Run a control with only the secondary antibody to see if it contributes to the background.
-
Pre-adsorbed Secondary Antibodies: Use secondary antibodies that have been pre-adsorbed against the immunoglobulin of the species your sample is from.
-
Q3: My blocking seems insufficient. What can I do?
Inadequate blocking is a frequent cause of high background.[2][3]
-
Blocking Agent: The choice of blocking buffer is critical. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. If you are detecting a phosphorylated protein, avoid using milk as it contains casein, a phosphoprotein.[3]
-
Concentration and Incubation: You can try increasing the concentration of your blocking agent (e.g., from 1% to 5% BSA) or extending the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[2][4]
| Parameter | Standard Protocol | Troubleshooting Suggestion |
| Blocking Agent | 1% BSA or 5% non-fat milk | Try alternative blockers (e.g., serum from the same species as the secondary antibody) |
| Incubation Time | 1 hour at room temperature | Increase to 2 hours at RT or overnight at 4°C[5] |
| Incubation Temp. | Room Temperature | 4°C |
Q4: I'm still getting high background after optimizing blocking and antibodies. What else can I check?
-
Washing Steps: Insufficient washing can leave unbound antibodies or other reagents in the wells, contributing to the background signal.[2][6] Increase the number of wash cycles and the volume of wash buffer.[4][6] A short soak time during each wash step can also be beneficial.[2]
-
Reagent Contamination: Ensure all your buffers and reagents are fresh and not contaminated.[2][7] Microbial growth in buffers can lead to high background.[6]
-
Substrate Issues: If using an enzyme-conjugated antibody, the substrate may have deteriorated or been added at too high a concentration.[6] Ensure the substrate is colorless before use.[6]
Section 2: Chromatographic Assays (e.g., HPLC)
In High-Performance Liquid Chromatography (HPLC), background noise can manifest as a noisy or drifting baseline, interfering with peak detection and integration.
Q1: What causes a noisy baseline in my HPLC chromatogram?
A noisy baseline can be caused by several factors, including issues with the mobile phase, detector, or pump.[8]
-
Mobile Phase:
-
Detector:
Q2: My baseline is drifting. How can I fix this?
Baseline drift is often related to changes in the mobile phase composition or temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your run.[9]
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect the refractive index of the mobile phase and cause drift.[9]
-
Mobile Phase Preparation: If using a gradient, ensure the mobile phase components are mixed properly. If using buffers, make sure they are fully dissolved.[8]
| Problem | Potential Cause | Troubleshooting Action |
| Noisy Baseline | Air bubbles in the system | Degas the mobile phase and purge the system[9] |
| Contaminated mobile phase | Prepare fresh mobile phase with HPLC-grade solvents[8] | |
| Aging detector lamp | Replace the detector lamp[8] | |
| Drifting Baseline | Insufficient column equilibration | Increase equilibration time[9] |
| Temperature fluctuations | Use a column oven for temperature control[9] | |
| Mobile phase composition change | Prepare fresh mobile phase; ensure proper mixing[9] |
Section 3: Fluorescence-Based Assays (e.g., Fluorescence Polarization)
In fluorescence polarization (FP) assays, high background can be due to autofluorescence of compounds, light scatter, or non-specific binding of the fluorescent probe.
Q1: What are the primary sources of background in my FP assay?
High background in FP assays can arise from the intrinsic fluorescence of your test compounds, impurities in your reagents, or light scattering.[10]
-
Autofluorescence: The test compound itself may be fluorescent at the excitation and emission wavelengths of your fluorophore. It's important to measure the fluorescence of the compound alone.
-
Light Scattering: Particulates in the sample, such as precipitated compound or aggregated protein, can scatter light and increase the measured polarization.[11] Ensure your samples are well-solubilized and centrifuged if necessary.
-
Contaminated Reagents: Impurities in your buffer or protein preparations can contribute to background fluorescence.[12]
Q2: My "blank" wells (no probe) have a high signal. What does this mean?
This indicates that your buffer, solvent, or the test compound itself is contributing to the signal.
-
Buffer and Solvent: Use high-quality, pure reagents for your assay buffers.
-
Compound Fluorescence: As mentioned, your compound may be autofluorescent. If this is the case, you may need to subtract the signal from wells containing the compound alone.
Q3: How can I reduce non-specific binding of my fluorescent probe?
-
Purity of Components: Ensure your protein and fluorescent probe are highly pure. Unlabeled free dye in your probe solution will result in a high background and reduced assay sensitivity.[10][12]
-
Avoid Carrier Proteins: Carrier proteins like BSA can sometimes bind to fluorescent probes, increasing the baseline polarization.[11] Consider using a different carrier protein or removing it from the buffer.
-
Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your assay buffer can sometimes help reduce non-specific binding.
| Issue | Potential Source | Recommended Action |
| High Blank Signal | Autofluorescent compound | Measure and subtract compound fluorescence |
| Contaminated buffer/solvent | Use high-purity reagents | |
| High Baseline Polarization | Non-specific probe binding | Add a non-ionic detergent to the buffer |
| Probe binding to carrier protein | Remove BSA or use an alternative like BGG[11] | |
| Signal Variability | Light scattering from precipitates | Centrifuge samples before reading |
| Impure protein preparation | Use highly purified protein[11] |
Experimental Protocols & Workflows
General Troubleshooting Workflow for High Background
This workflow provides a logical sequence of steps to identify and resolve the source of high background noise in a typical biochemical assay.
Caption: A stepwise workflow for troubleshooting high background in assays.
HPLC Troubleshooting Logic
This diagram illustrates a decision-making process for addressing common issues encountered during HPLC analysis.
Caption: A troubleshooting guide for HPLC baseline issues.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. arp1.com [arp1.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 5. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 6. sinobiological.com [sinobiological.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-(3-Aminophenyl)-4-ethoxybenzamide.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. The recommended synthesis pathway involves two main stages: the formation of the amide bond followed by the reduction of a nitro group.
Diagram of the Recommended Synthesis Workflow
Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-(3-Aminophenyl)-4-ethoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials such as 3-aminoaniline and 4-ethoxybenzoic acid (or its activated form, like an acyl chloride), side products from incomplete or competing reactions, and residual coupling agents or catalysts. Over-acylation or di-acylation products on the aniline ring are also a possibility, though less likely under controlled conditions.
Q2: My crude this compound has a low purity. What is the recommended first step for purification?
A2: For significant impurities, a liquid-liquid extraction can be a good initial step. If the crude product is solid, recrystallization is often a highly effective and scalable first purification method. For smaller scales or more challenging separations, flash column chromatography is recommended.
Q3: I am losing a significant amount of my product during column chromatography. What can I do to improve the yield?
A3: Amides, especially those with polar functional groups like a free amine, can sometimes adhere strongly to silica gel, leading to low recovery.[1] Consider the following:
-
Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the eluent can help reduce strong acidic interactions.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.
-
Optimize Your Solvent System: Ensure your chosen solvent system provides good solubility for the compound without being excessively strong, which can lead to poor separation.
Q4: My compound is streaking badly on the TLC plate and the column. How can I resolve this?
A4: Streaking is often a sign of strong interaction with the stationary phase or poor solubility in the mobile phase. The presence of the free amine in this compound can lead to interactions with the acidic silanol groups on silica gel. To mitigate this:
-
Add a Mobile Phase Modifier: Incorporate a small percentage (0.5-2%) of a base like triethylamine or ammonia into your eluent system. This will compete with your compound for binding to the active sites on the silica.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography (e.g., using C18 silica) with a suitable polar mobile phase (like acetonitrile/water or methanol/water) can be an effective alternative.
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily precipitate forms instead of crystals. | The solvent may be too nonpolar, causing the compound to "oil out". The cooling rate might be too fast. | Use a more polar solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| The purity does not improve significantly. | The chosen solvent is not selective enough and co-dissolves impurities. | Screen a wider range of solvents or solvent pairs. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. |
| Poor recovery of the product. | The compound is too soluble in the chosen solvent even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has lower solubility. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Problem 2: Difficulty with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| The compound does not elute from the column. | The eluent is not polar enough. The compound is irreversibly binding to the silica gel. | Gradually increase the polarity of the eluent. If the compound still does not elute, consider using a more polar stationary phase or switching to reversed-phase chromatography. For amine-containing compounds, adding a basic modifier to the eluent can help. |
| Co-elution of the product with an impurity. | The solvent system does not provide adequate separation. | Optimize the eluent system using TLC with various solvent mixtures of differing polarity and composition. Consider using a different stationary phase (e.g., alumina, amine-functionalized silica). |
| The compound appears to be decomposing on the column. | The silica gel is too acidic for the compound. | Use deactivated silica gel (by adding a base to the eluent) or switch to a neutral or basic stationary phase like alumina. |
Experimental Protocols
Please Note: These are generalized protocols and may require optimization for your specific experimental conditions.
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility data of similar aromatic amides, suitable solvents for recrystallization could include ethanol, isopropanol, acetone, or mixtures of these with water.[2] Perform small-scale solubility tests to identify the optimal solvent or solvent pair.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Standard silica gel is a common choice. If issues with streaking or low recovery are observed, consider using amine-functionalized silica gel.
-
Eluent: A common starting point for aromatic amides is a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[3] For this compound, a gradient of ethyl acetate in hexane or methanol in dichloromethane is likely to be effective. Due to the free amine, adding 0.5-1% triethylamine to the eluent is recommended to improve peak shape.
-
-
Column Packing: Pack a glass column with a slurry of the chosen stationary phase in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Start the elution with the initial nonpolar solvent mixture and gradually increase the polarity. Collect fractions and monitor the elution by TLC.
-
Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
Table 1: Solubility of 4-Aminobenzamide in Various Solvents ( g/100g of solvent)
| Temperature (K) | Methanol | Ethanol | Isopropanol | Acetone | Ethyl Acetate | Water |
| 283.15 | 10.25 | 4.85 | 2.15 | 15.85 | 1.25 | 0.85 |
| 293.15 | 13.55 | 6.55 | 2.95 | 20.15 | 1.85 | 1.15 |
| 303.15 | 17.85 | 8.85 | 4.05 | 25.45 | 2.65 | 1.55 |
| 313.15 | 23.45 | 11.85 | 5.55 | 32.05 | 3.75 | 2.05 |
| 323.15 | 30.65 | 15.75 | 7.55 | 40.15 | 5.25 | 2.65 |
Data adapted from a study on the solubility of 4-aminobenzamide.[4]
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: N-(3-Aminophenyl)-4-ethoxybenzamide Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(3-Aminophenyl)-4-ethoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound?
Based on the metabolism of structurally similar benzamide compounds, the primary degradation pathways for this compound are expected to involve Phase I and Phase II metabolic reactions.
-
Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions to introduce or expose functional groups. For this compound, likely Phase I reactions include:
-
Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings. This can occur on either the aminophenyl ring or the ethoxybenzoyl ring.
-
O-dealkylation: Removal of the ethyl group from the ethoxy moiety, resulting in a hydroxyl group.
-
Amide hydrolysis: Cleavage of the amide bond to form 3-aminoaniline and 4-ethoxybenzoic acid.
-
N-acetylation: Addition of an acetyl group to the primary amine.
-
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolites to increase water solubility and facilitate excretion. Common conjugation reactions include:
-
Glucuronidation: Addition of glucuronic acid to hydroxyl or amino groups.
-
Sulfation: Addition of a sulfonate group to hydroxyl or amino groups.
-
Q2: Which enzyme families are likely responsible for the metabolism of this compound?
The Cytochrome P450 (CYP450) superfamily of enzymes is the most probable catalyst for the Phase I oxidative metabolism of this compound. Specific isozymes such as CYP3A4, CYP2D6, and CYP2C19 are commonly involved in the metabolism of a wide range of xenobiotics.[1] Phase II reactions are typically catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
Q3: What are some common issues encountered when identifying metabolites of this compound in vitro?
-
Low metabolite abundance: The concentration of metabolites may be below the limit of detection of the analytical instrument.
-
Co-elution of metabolites: Structurally similar metabolites may not be adequately separated by the chromatographic method.
-
Matrix effects: Components of the in vitro system (e.g., microsomes, hepatocytes) can interfere with the ionization of the analyte in mass spectrometry.
-
Instability of metabolites: Some metabolites, particularly reactive intermediates, may be unstable and degrade before or during analysis.
Troubleshooting Guides
Issue: Poor recovery of the parent compound in in vitro stability assays.
| Possible Cause | Troubleshooting Step |
| High metabolic instability | Decrease the incubation time or reduce the concentration of the metabolic enzymes (e.g., microsomes). |
| Non-specific binding | Use low-binding plates and vials. Include a control with no metabolic enzymes to assess binding. |
| Precipitation of the compound | Check the solubility of the compound in the incubation buffer. The use of a co-solvent may be necessary, but its effect on enzyme activity should be evaluated. |
| Analytical issues | Verify the extraction efficiency and the stability of the compound in the final sample solvent. |
Issue: Inconsistent results in metabolic stability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent enzyme activity | Ensure proper storage and handling of metabolic enzyme preparations. Always pre-incubate enzymes and use a positive control with a known substrate to verify activity. |
| Pipetting errors | Calibrate pipettes regularly. Use automated liquid handlers for high-throughput assays to improve precision. |
| Variability in incubation conditions | Ensure consistent temperature and shaking speed during incubation. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a general procedure to determine the in vitro metabolic stability of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and protein precipitation
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution by diluting the stock solution in phosphate buffer.
-
In a 96-well plate, add the NADPH regenerating system and phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the liver microsomes and the working solution of the test compound. The final concentration of the test compound is typically 1 µM.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time to calculate the in vitro half-life and intrinsic clearance.
Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry
This protocol provides a framework for identifying potential metabolites of this compound.
Procedure:
-
Follow the incubation procedure described in Protocol 1 with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to generate sufficient quantities of metabolites.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Process the data using metabolite identification software. Look for potential metabolite masses based on predicted metabolic transformations (e.g., +16 Da for hydroxylation, -28 Da for de-ethylation, +176 Da for glucuronidation).
-
Compare the chromatograms of the incubated samples with a control sample (without NADPH) to distinguish metabolites from background ions.
-
Fragment the potential metabolite ions (MS/MS) to obtain structural information and confirm the site of modification.
Quantitative Data Summary
The following tables are examples of how to present quantitative data from in vitro degradation studies.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | % Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
| In Vitro Half-life (t½, min) | 25.1 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.6 |
Table 2: Putative Metabolites of this compound Identified by LC-HRMS
| Metabolite ID | Proposed Biotransformation | Measured m/z | Mass Error (ppm) | Retention Time (min) |
| M1 | Hydroxylation | 273.1234 | 1.2 | 3.5 |
| M2 | O-dealkylation | 229.0921 | -0.8 | 3.1 |
| M3 | N-acetylation | 299.1445 | 0.5 | 4.2 |
| M4 | Glucuronidation | 433.1558 | 1.5 | 2.8 |
Visualizations
References
"interpreting unexpected results with N-(3-Aminophenyl)-4-ethoxybenzamide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Aminophenyl)-4-ethoxybenzamide.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and recommended solutions.
Question: Why am I observing lower-than-expected potency (high IC50 value) in my cell-based assays?
Possible Causes and Solutions:
-
Compound Instability: this compound may be unstable in your specific cell culture medium or experimental conditions.
-
Troubleshooting:
-
Prepare fresh stock solutions for each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures.
-
Assess compound stability in your assay medium over the time course of the experiment using techniques like HPLC.
-
-
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Troubleshooting:
-
Incorporate a cell permeability assay into your experimental workflow.
-
If permeability is low, consider the use of a non-toxic permeabilizing agent, though this may introduce other variables.
-
-
-
Incorrect Target Engagement: The intended molecular target may not be expressed or may be expressed at very low levels in your chosen cell line.
-
Troubleshooting:
-
Confirm target expression levels using techniques such as Western blotting or qPCR.
-
Consider using a cell line with known high expression of the target protein.
-
-
-
Purity of the Compound: Impurities in the synthesized or purchased compound can lead to inaccurate concentration calculations and affect biological activity.
-
Troubleshooting:
-
Verify the purity of your compound batch using analytical methods like NMR or LC-MS.
-
If impurities are detected, repurify the compound.
-
-
Question: My in-vitro kinase assay shows inconsistent results or high background noise. What could be the cause?
Possible Causes and Solutions:
-
Compound Precipitation: this compound may have limited solubility in your assay buffer, leading to precipitation and inconsistent results.
-
Troubleshooting:
-
Determine the solubility of the compound in your assay buffer.
-
Consider the use of a co-solvent like DMSO, ensuring the final concentration does not exceed a level that affects enzyme activity (typically <1%).
-
-
-
Non-specific Inhibition: The compound might be inhibiting the kinase through non-specific mechanisms, such as aggregation.
-
Troubleshooting:
-
Include a detergent like Triton X-100 in your assay buffer to disrupt potential aggregates.
-
Perform control experiments to assess for non-specific inhibition.
-
-
-
ATP Competition: If you are not observing a dose-dependent inhibition, ensure your compound is being tested at appropriate ATP concentrations, as it may be an ATP-competitive inhibitor.
-
Troubleshooting:
-
Run the kinase assay at varying ATP concentrations to determine the mechanism of inhibition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For aqueous working solutions, it is crucial to ensure that the final DMSO concentration is low enough to not affect your experimental system (typically below 1%).
Q2: How should I store this compound?
A2: The compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Are there any known off-target effects of this compound?
A3: While specific off-target effects for this compound are not extensively documented in publicly available literature, compounds of the benzamide class have been known to interact with a range of biological targets. It is advisable to perform counter-screening against a panel of related targets to assess the selectivity of your compound.
Data Presentation
Table 1: Troubleshooting Scenarios and Expected Data Shifts
| Unexpected Result | Potential Cause | Parameter to Measure | Expected Change with Troubleshooting |
| High IC50 in cell-based assay | Compound Instability | IC50 after using fresh stock | Decrease in IC50 value |
| High IC50 in cell-based assay | Low Cell Permeability | Intracellular concentration | Increase in intracellular concentration |
| Inconsistent kinase assay data | Compound Precipitation | Visual inspection of assay plate | No visible precipitate |
| High background in kinase assay | Non-specific Inhibition | IC50 with/without detergent | IC50 remains consistent |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Medium
-
Prepare a working solution of this compound in your chosen cell culture medium at the final assay concentration.
-
Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.
-
Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A significant decrease in the concentration over time indicates instability.
Protocol 2: Kinase Inhibition Assay with Detergent
-
Prepare two sets of assay buffers: one with and one without a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Perform your standard kinase inhibition assay in parallel using both buffers.
-
Generate dose-response curves for this compound in both conditions.
-
If the IC50 value is significantly lower or the dose-response curve is more consistent in the presence of the detergent, it suggests that the compound may be forming aggregates that lead to non-specific inhibition.
Visualizations
Caption: Troubleshooting workflow for unexpected cell-based assay results.
Caption: Troubleshooting guide for in-vitro kinase assay issues.
Caption: Hypothetical signaling pathway for this compound.
Validation & Comparative
Validating the Inhibitory Effect of N-(3-Aminophenyl)-4-ethoxybenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inhibitory effect of the novel compound N-(3-Aminophenyl)-4-ethoxybenzamide. Based on its structural features, this compound is hypothesized to be an inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade involved in cellular responses to stress and inflammation.[1][2] This document outlines experimental approaches to test this hypothesis and compares its potential efficacy against established p38 MAPK inhibitors.
Performance Comparison with Alternative Inhibitors
To ascertain the inhibitory potential of this compound, its performance should be benchmarked against well-characterized p38 MAPK inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected alternative compounds against different p38 MAPK isoforms. The data for this compound is presented as "To Be Determined" (TBD) to highlight the necessity for experimental validation.
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Cell-Based Assay IC50 (TNF-α inhibition) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Doramapimod (BIRB 796) | 38[3][4] | 65[3][4] | 200[3][4] | 520[3][4] | ~100 nM (in THP-1 cells)[3] |
| SB203580 (Adezmapimod) | 50[5][6][7] | 500[5][6][7] | - | - | 300-500 nM (in THP-1 cells)[1] |
| Losmapimod (GW856553X) | pKi = 8.1 (~7.9 nM)[8][9][10] | pKi = 7.6 (~25 nM)[8][9][10] | - | - | 100 nM (in human PBMCs)[9] |
| p38 MAPK Inhibitor IV | 130 | 550 | 5470 | 8630 | 22 nM (TNF-α), 44 nM (IL-1β) (in human PBMCs) |
Experimental Protocols
To validate the inhibitory effect of this compound on the p38 MAPK pathway, a series of biochemical and cell-based assays are recommended.
In Vitro p38α Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant active p38α kinase
-
Kinase buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)[11]
-
ATF-2/GST fusion protein substrate[11]
-
ATP
-
This compound and control inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.[12]
-
Add 2 µL of p38α kinase (e.g., 3 nM final concentration) to each well and pre-incubate for 20 minutes at room temperature.[11]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 100 nM ATF-2 and 100 µM ATP final concentrations).[11]
-
Incubate for 60 minutes at room temperature.[12]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence to determine kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Inhibition of LPS-Induced TNF-α Production
This assay assesses the compound's ability to inhibit p38 MAPK signaling in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human monocytic cell line (e.g., THP-1) or human peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium with supplements
-
Lipopolysaccharide (LPS)
-
This compound and control inhibitors
-
TNF-α ELISA kit
Protocol:
-
Plate THP-1 cells or PBMCs in 96-well plates.
-
Pre-incubate the cells with various concentrations of this compound or control inhibitors for 30-60 minutes.[13]
-
Stimulate the cells with LPS (e.g., 10 ng/mL to 1 µg/mL) for 4-24 hours.[3][13]
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's protocol.[14]
-
Determine the IC50 value for the inhibition of TNF-α production.
Western Blot Analysis of Phospho-p38 MAPK
This experiment confirms that the compound inhibits the p38 MAPK pathway within cells by detecting the phosphorylation status of p38 MAPK.
Materials:
-
Cell line responsive to p38 MAPK activation (e.g., NIH/3T3 or C6 cells)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK.[15][16]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture cells and treat with an activator of the p38 MAPK pathway (e.g., UV irradiation or anisomycin) in the presence or absence of this compound for an appropriate time.[16]
-
Lyse the cells and determine the protein concentration of the lysates.[15]
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Block the membrane with 5% BSA in TBST for 1 hour.[15]
-
Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total p38 MAPK antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizations
To aid in the understanding of the targeted pathway and experimental designs, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. promega.com [promega.com]
- 13. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 16. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to N-(3-Aminophenyl)-4-ethoxybenzamide and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. In various diseases, including cancer, the dysregulation of HDAC activity contributes to the silencing of tumor suppressor genes. HDAC inhibitors aim to counteract this by preventing deacetylation, thereby maintaining a more open chromatin state and allowing for the expression of genes that can inhibit tumor growth and promote apoptosis.[1][2][]
The general pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme.[2][4] N-(3-Aminophenyl)-4-ethoxybenzamide fits this model, with the aminophenyl group likely serving as the zinc-binding moiety.
Comparative Analysis
Based on the structure-activity relationships of N-(2-aminophenyl)-benzamide derivatives, it is predicted that this compound would exhibit inhibitory activity against Class I HDAC enzymes (HDAC1, 2, and 3).[5][6][7][8] The hydrophobic ethoxy group on the benzamide ring is expected to contribute positively to its inhibitory potency.[5][6]
For a quantitative comparison, the following table summarizes the inhibitory activity (IC50 values) of several well-characterized and clinically relevant HDAC inhibitors against various HDAC isoforms.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor (Hydroxamate) | 20 | 30 | 60 | 10 | 310 |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor (Hydroxamate) | 1.8 | 1.8 | 3.2 | 4.3 | 88 |
| Entinostat (MS-275) | Class I-selective (Benzamide) | 181 | 180 | 1155 | >10,000 | 740 |
| Mocetinostat (MGCD0103) | Class I-selective (Benzamide) | 34 | 820 | 150 | >10,000 | 590 |
| Romidepsin (FK228) | Class I-selective (Cyclic peptide) | 3.6 | 5.3 | 7.0 | 24 | 120 |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from published literature.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Experimental Protocols
A common method to determine the inhibitory activity of compounds against HDACs is a fluorometric assay.
Principle: This assay utilizes a substrate containing an acetylated lysine side chain, which is linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC) in a quenched state. In the presence of an active HDAC enzyme, the acetyl group is removed from the substrate. A developer solution, typically containing a protease like trypsin, is then added. The developer specifically cleaves the deacetylated substrate, releasing the fluorescent reporter and resulting in a measurable increase in fluorescence. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence signal compared to a control without the inhibitor.[9][10][11]
Generalized Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute the recombinant human HDAC enzyme, the fluorogenic substrate, and the developer solution according to the manufacturer's instructions.
-
Prepare a stock solution of the test inhibitor (e.g., in DMSO) and create a series of dilutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the diluted inhibitor solutions, and the HDAC enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and initiate signal generation by adding the developer solution.
-
Incubate for an additional period (e.g., 10-15 minutes) at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
-
Conclusion
While direct experimental evidence for the inhibitory activity of this compound is currently lacking in published literature, its chemical structure strongly suggests it functions as a Class I HDAC inhibitor. Based on the structure-activity relationships of the aminophenyl benzamide class, it is anticipated to have a potency profile that can be further elucidated through in vitro and in vivo studies. The established HDAC inhibitors detailed in this guide provide a benchmark for the future evaluation and comparison of this compound and other novel compounds in this class. Further experimental validation is necessary to determine its precise inhibitory constants, isoform selectivity, and potential as a therapeutic agent.
References
- 1. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic characterization of inhibitors of histone deacetylases (HDACs) and sirtuins protocol v1 [protocols.io]
- 11. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of N-(3-Aminophenyl)-4-ethoxybenzamide Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(3-Aminophenyl)-4-ethoxybenzamide derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors. By targeting various protein kinases involved in cell signaling pathways, these derivatives have shown promise as anticancer agents. This document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes a relevant signaling pathway to provide a comprehensive resource for researchers in the field.
Data Presentation: Comparative Biological Activity
The following tables summarize the inhibitory activities of selected N-(3-aminophenyl)benzamide derivatives against different protein kinases and cancer cell lines. The data has been compiled from various studies to facilitate a comparative understanding of their structure-activity relationships (SAR).
| Compound ID | R1 (at 3'-position of aniline) | R2 (at 4-position of benzoyl) | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) |
| I | H | -OCH2CH3 | Bcr-Abl | 1.273[1] | K562 | < 10[2] |
| II | -CF3 | -OCH2CH3 | Bcr-Abl | 9.0[2] | K562 | 5.6[3] |
| III | H | -OCH2CH3 | EGFR | 1.05[4] | A549 | > 100[5] |
| IV | H | -OCH2CH3 | VEGFR-2 | 0.191[6] | HUVEC | Not Reported |
| V | -Cl | -OCH2CH3 | Bcr-Abl | Not Reported | K562 | > 50[7] |
| VI | H | -OCH3 | Bcr-Abl | Not Reported | K562 | > 50[7] |
Table 1: Kinase Inhibitory Activity and Antiproliferative Activity of this compound Derivatives and Analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the aniline and benzoyl rings.
-
Substitution on the Aniline Ring: The introduction of a trifluoromethyl group at the 3'-position of the aniline ring (Compound II) led to a decrease in inhibitory activity against Bcr-Abl compared to the unsubstituted analog (Compound I)[1][2]. This suggests that bulky, electron-withdrawing groups at this position may not be favorable for optimal binding to the kinase.
-
Substitution on the Benzoyl Ring: While direct comparisons of various alkoxy groups at the 4-position of the benzoyl ring are limited in the reviewed literature, the presence of an ethoxy or methoxy group is a common feature in many active benzamide-based kinase inhibitors[3][7].
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route for the preparation of this compound derivatives involves the amidation of a substituted aniline with a substituted benzoyl chloride[5].
Step 1: Synthesis of 4-ethoxybenzoyl chloride
4-ethoxybenzoic acid is refluxed with thionyl chloride to yield 4-ethoxybenzoyl chloride.
Step 2: Amidation
4-ethoxybenzoyl chloride is then reacted with a substituted 3-nitroaniline in the presence of a base such as pyridine or triethylamine in an appropriate solvent like dichloromethane (DCM) at room temperature.
Step 3: Reduction of the Nitro Group
The resulting N-(3-nitrophenyl)-4-ethoxybenzamide is then reduced to the corresponding amine, this compound, using a reducing agent such as iron powder in the presence of ammonium chloride in a mixture of ethanol and water, under reflux conditions.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases (e.g., Bcr-Abl, EGFR, VEGFR-2) is typically determined using an in vitro kinase assay[1][4][6].
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using an ATP-Glo™ Kinase Assay kit, which quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction.
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in a buffer solution containing ATP and MgCl2.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of remaining ATP is measured using a luciferase-based assay.
-
The luminescence signal is inversely proportional to the kinase activity.
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[8].
-
Assay Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 (concentration that inhibits cell growth by 50%) values are calculated from the dose-response curves.
-
Mandatory Visualization
Bcr-Abl Signaling Pathway and Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of Chronic Myeloid Leukemia (CML). It activates several downstream signaling pathways, leading to uncontrolled cell proliferation and survival. N-(3-aminophenyl)benzamide derivatives have been investigated as inhibitors of Bcr-Abl.
References
- 1. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Selectivity Profiling of N-(3-Aminophenyl)-4-ethoxybenzamide: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of specific data on the selectivity profile of N-(3-Aminophenyl)-4-ethoxybenzamide. While the broader class of benzamide derivatives has been investigated for various therapeutic targets, including kinase and histone deacetylase (HDAC) inhibition, specific experimental data for this particular compound is not publicly available.
The chemical structure of this compound suggests potential interactions with a range of biological targets. The benzamide moiety is a common scaffold in many enzyme inhibitors, and the aminophenyl and ethoxy groups can contribute to binding affinity and selectivity. However, without direct experimental evidence, any claims regarding its specific target profile would be purely speculative.
To construct a meaningful comparison guide as requested, detailed experimental data would be required. This would typically include:
-
Primary Target Affinity: Quantitative measurement of binding affinity (e.g., Kd, Ki) or inhibitory concentration (IC50) against its intended primary biological target.
-
Selectivity Panel Data: Screening against a broad panel of related and unrelated targets (e.g., a kinome scan for kinase inhibitors, or a panel of HDAC isoforms for HDAC inhibitors) to determine off-target activities.
-
In-vitro Functional Assays: Cellular assays to confirm the compound's activity and potency in a biological context.
-
Comparative Data: Identical experimental data for alternative or competing compounds to allow for a direct and objective comparison.
Hypothetical Comparison Framework
Should data for this compound become available, a comparative guide would be structured as follows:
Table 1: Comparative Selectivity Profile
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative Compound A | Value | Value | Value | Value |
| Alternative Compound B | Value | Value | Value | Value |
Experimental Protocols
This section would provide detailed methodologies for the key experiments performed to generate the data in Table 1. An example for a kinase inhibitor selectivity assay is provided below.
Kinase Selectivity Assay (Example Protocol)
A radiometric filter binding assay, such as the KinaseProfiler™ service from Eurofins Discovery, would be utilized to determine the inhibitory activity of the test compounds against a panel of kinases.
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Reaction Mixture: For each kinase, a reaction mixture is prepared containing the kinase, a specific peptide substrate, and ATP (at a concentration typically close to its Km).
-
Incubation: The test compound dilutions are added to the reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Filtration: The kinase reaction is stopped, and the reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.
-
Washing: Unreacted ATP is removed by washing the filter membrane.
-
Detection: The amount of incorporated radiolabeled phosphate on the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic curve.
Visualizations
Signaling Pathway Diagram
If the primary target of this compound were, for instance, a specific kinase in a known signaling pathway, a DOT script would be generated to visualize its position and inhibitory action.
Caption: Hypothetical inhibition of Kinase B by this compound.
Experimental Workflow Diagram
A DOT script could also illustrate the workflow of a selectivity screening experiment.
Caption: Workflow for kinase selectivity profiling.
Comparative Analysis of N-(Aryl)benzamide Derivatives as Histone Deacetylase Inhibitors
A Cross-Validation of N-(3-Aminophenyl)-4-ethoxybenzamide Activity and its Structurally Related Counterparts in Epigenetic Regulation
In the landscape of epigenetic drug discovery, benzamide derivatives have emerged as a significant class of histone deacetylase (HDAC) inhibitors, playing a crucial role in the regulation of gene expression implicated in cancer and other diseases. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a comparative analysis of structurally similar N-(aminophenyl)benzamide analogs that have been evaluated for their HDAC inhibitory activity. This comparison aims to offer researchers and drug development professionals a valuable reference for understanding the structure-activity relationships within this chemical class and to guide future research into novel benzamide-based therapeutics.
Performance Comparison of Benzamide-based HDAC Inhibitors
The inhibitory potency of several N-(2-aminophenyl)benzamide derivatives against Class I HDAC enzymes is summarized below. These compounds share a common structural scaffold with this compound and provide insights into the potential efficacy of this compound class.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |
| Compound 1 (NA) ¹ | 95.2 | 260.7 | 255.7 | [1] |
| SAHA (Vorinostat) ² | - | - | - | [1] |
| CI-994 ³ | Potent | Potent | Potent | [2] |
| MS-275 (Entinostat) ⁴ | Potent | Potent | Potent | [2] |
| MGCD0103 (Mocetinostat) ⁵ | Potent | Potent | Potent | [2] |
¹N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide ²Suberoylanilide hydroxamic acid, a well-established pan-HDAC inhibitor, is included for comparative context. Specific IC₅₀ values against individual HDACs were not provided in the primary comparative source, though it is known to be a potent inhibitor. ³⁻⁵These compounds are potent, selective inhibitors of at least HDAC1 and HDAC3, though specific IC₅₀ values were not detailed in the comparative study.[2]
Experimental Protocols
The following outlines a general methodology for determining the in vitro inhibitory activity of compounds against histone deacetylases, based on commonly used fluorometric assays.
HDAC Inhibition Assay Protocol
-
Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are individually diluted in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is also prepared in the assay buffer.
-
Compound Preparation: Test compounds, including the reference inhibitor (e.g., SAHA), are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.
-
Assay Reaction: The HDAC enzyme, test compound (or DMSO for control), and assay buffer are pre-incubated in a 96-well microplate for a defined period (e.g., 15 minutes) at 37°C. The reaction is initiated by the addition of the fluorogenic substrate.
-
Signal Development: The reaction mixture is incubated for a further period (e.g., 60 minutes) at 37°C. A developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (to stop the reaction, e.g., Trichostatin A) is then added. The protease cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm and ~460 nm, respectively).
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The percent inhibition for each compound concentration is calculated relative to the DMSO control. IC₅₀ values are then determined by fitting the dose-response data to a sigmoidal curve.[3][4][5][6][7]
Mechanistic Insights and Signaling Pathways
HDAC inhibitors, including the N-(aminophenyl)benzamide class, exert their biological effects by altering the acetylation status of histone and non-histone proteins. This leads to the modulation of gene expression, ultimately impacting cellular processes such as cell cycle progression and apoptosis.
Caption: Simplified signaling pathway of N-(Aminophenyl)benzamide HDAC inhibitors.
Experimental Workflow for HDAC Inhibitor Screening
The process of identifying and characterizing novel HDAC inhibitors typically follows a standardized workflow, from initial compound synthesis to in vitro and cell-based assays.
Caption: General experimental workflow for the evaluation of HDAC inhibitors.
References
- 1. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 2. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigentek.com [epigentek.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
Structure-Activity Relationship of N-(3-Aminophenyl)-4-ethoxybenzamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-(3-Aminophenyl)-4-ethoxybenzamide scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The arrangement of its aromatic rings and the central amide linkage provides a versatile framework for modification, allowing for the fine-tuning of biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, drawing insights from studies on closely related benzamide derivatives.
Biological Activity Landscape
Derivatives of the broader benzamide class have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. For analogs of this compound, the primary focus of existing research has been on their potential as anticancer agents , often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Core Structure and Key Interaction Points
The fundamental this compound structure can be divided into three key regions for SAR analysis:
-
Region A: The 4-ethoxybenzoyl moiety: The ethoxy group at the para-position of this ring is a critical feature. Modifications here can influence solubility, metabolic stability, and interactions with the target protein.
-
Region B: The central amide linkage: The amide bond provides structural rigidity and acts as a key hydrogen bond donor and acceptor, crucial for binding to target enzymes.
-
Region C: The N-(3-aminophenyl) group: The amino group at the meta-position of this ring is a key site for derivatization. Substitutions on this ring or the amino group itself can significantly impact potency and selectivity.
Comparative Structure-Activity Relationship Analysis
Substitutions on the N-phenyl Ring (Region C)
Studies on related benzamide derivatives suggest that substitutions on the aniline ring are a powerful way to modulate activity.
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as trifluoromethyl (CF3) or nitro (NO2), on the aniline ring has been shown to enhance the inhibitory activity of some benzamide analogs against tyrosine kinases like EGFR.[1] This is likely due to the formation of more favorable interactions within the kinase's active site.
-
Heterocyclic moieties: The addition of heterocyclic rings, such as imidazole, to the aniline moiety can also lead to potent kinase inhibitors.[1] These groups can form additional hydrogen bonds and π-stacking interactions, thereby increasing binding affinity.
Modifications of the Benzoyl Moiety (Region A)
The 4-ethoxybenzoyl portion of the molecule also presents opportunities for optimization.
-
Alkoxy chain length: While the ethoxy group is a common feature, varying the length of the alkyl chain could influence lipophilicity and, consequently, cell permeability and pharmacokinetic properties.
-
Replacement of the ethoxy group: Replacing the ethoxy group with other substituents, such as halogens or small alkyl groups, would likely have a significant impact on the electronic properties of the ring and its binding interactions.
Quantitative Data Summary
The following table summarizes inhibitory activities of structurally related benzamide derivatives against various protein kinases. This data provides a benchmark for the potential potency of novel this compound analogs.
| Compound ID | Modification from Core Structure | Target Kinase | Inhibition (%) at 10 nM | Reference |
| Analog 11 | 4-(aminomethyl)benzamide linker; trifluoromethyl on N-phenyl | EGFR | 91% | [1] |
| Analog 13 | 4-(aminomethyl)benzamide linker; trifluoromethyl on benzamide | EGFR | 92% | [1] |
| Analog 18 | 4-(aminomethyl)benzamide linker; trifluoromethyl on N-phenyl | PDGFRa | 67% | [1] |
| Analog 20 | 4-(aminomethyl)benzamide linker; trifluoromethyl on N-phenyl | PDGFRa | 77% | [1] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of benzamide derivatives, adapted from the available literature.
General Synthesis of this compound Analogs
A common synthetic route involves the amidation of a substituted 3-nitroaniline with 4-ethoxybenzoyl chloride, followed by the reduction of the nitro group to an amine. The resulting primary amine can then be further derivatized.
General synthetic workflow for this compound analogs.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific protein kinases can be evaluated using various commercially available assay kits, such as the Kinase-Glo® Plus Luminescence Kinase Assay.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.
-
ATP Detection: After incubation, a reagent is added to stop the kinase reaction and measure the amount of remaining ATP. The luminescence signal is inversely correlated with kinase activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the luminescence of the wells containing the test compound to the control wells. IC50 values are then determined from dose-response curves.
Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay
The antiproliferative activity of the compounds on cancer cell lines can be determined using assays such as the MTT or SRB assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 48-72 hours).
-
Staining: A staining reagent (e.g., MTT or SRB) is added to the wells. Viable cells will metabolize MTT to a colored formazan product or be stained by SRB.
-
Measurement: The absorbance of the wells is measured using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and GI50 (concentration for 50% growth inhibition) values are determined.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors and potentially other therapeutic agents. The available data on related structures strongly suggest that systematic modification of the N-phenyl and benzoyl rings can lead to significant improvements in biological activity. Future research should focus on a comprehensive SAR study of this specific scaffold to elucidate the precise effects of various substituents on potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
A Comparative Guide to the Efficacy of Benzamide Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzamide Derivatives in Oncology
Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. In recent years, they have garnered significant attention in oncology for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in DNA repair and cell cycle regulation, disruption of microtubule dynamics, and induction of apoptosis. This guide offers a comparative overview of the efficacy of several benzamide derivatives across different cancer cell lines, based on available preclinical data.
Comparative Efficacy of Benzamide Derivatives
The following table summarizes the in vitro antiproliferative activities of selected benzamide derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Derivative Class | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| BJ-13 | Benzamide Derivative | Gastric Cancer Cells | Gastric Cancer | Potent (specific IC50 not provided) | [1] |
| Compound 13f | Benzamidophenyl Derivative | HCT116 | Colorectal Cancer | 0.30 | [2] |
| DLD-1 | Colorectal Cancer | 2.83 | [2] | ||
| Compound 20b | N-benzylbenzamide Derivative | Various Cancer Cell Lines | Multiple | 0.012 - 0.027 | [3] |
| VKNG-2 | Benzamide Analog | Not specified; inhibits ABCG2 | Not specified | Not applicable | [4] |
Mechanisms of Action and Signaling Pathways
Benzamide derivatives employ diverse mechanisms to achieve their anticancer effects. A common pathway involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. Another key mechanism is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. By inhibiting PARP-1, these compounds can lead to an accumulation of DNA double-strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2] Some benzamide derivatives also function as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to mitotic blockade and cell death.[3][5]
Caption: Mechanisms of action of benzamide derivatives.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of benzamide derivatives, based on methodologies described in the cited literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzamide derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the benzamide derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Fix the harvested cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for efficacy testing.
Conclusion and Future Directions
The available evidence on structurally related compounds suggests that benzamide derivatives hold significant promise as a class of anticancer agents. Their diverse mechanisms of action offer multiple avenues for therapeutic intervention. The data presented in this guide can serve as a valuable starting point for researchers interested in exploring the therapeutic potential of N-(3-Aminophenyl)-4-ethoxybenzamide. Future studies should focus on determining the specific efficacy of this compound in a panel of cancer cell lines, elucidating its precise mechanism of action, and evaluating its in vivo antitumor activity and safety profile. Such investigations will be crucial in determining its potential for further preclinical and clinical development.
References
- 1. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of N-(3-Aminophenyl)-4-ethoxybenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo applications of N-(3-Aminophenyl)-4-ethoxybenzamide by examining related benzamide derivatives with established in vivo efficacy. Due to the limited publicly available in vivo data for this compound, this guide will focus on two well-characterized classes of benzamide compounds with distinct therapeutic applications: anti-cancer histone deacetylase (HDAC) inhibitors and anti-inflammatory agents. This comparative approach will provide valuable insights into potential experimental designs and expected outcomes for the in vivo validation of this compound and its analogs.
Comparative Analysis of Benzamide Derivatives
This section compares the in vivo performance of two representative benzamide derivatives: Entinostat, an anti-cancer agent, and a representative N-phenylcarbamothioylbenzamide with anti-inflammatory properties.
Table 1: In Vivo Performance of Comparative Benzamide Derivatives
| Feature | Entinostat (Anti-Cancer) | N-(2,4-dibromophenyl)carbamothioylbenzamide derivative (1e) (Anti-Inflammatory) |
| Therapeutic Area | Oncology | Inflammation |
| Mechanism of Action | Class I Histone Deacetylase (HDAC) Inhibitor | Inhibition of Prostaglandin E2 (PGE2) Synthesis |
| Animal Model | Xenograft models in mice (e.g., lymphoma, rhabdomyosarcoma)[1][2] | Carrageenan-induced paw edema in mice[3][4] |
| Route of Administration | Oral gavage[2][5] | Intraperitoneal injection (assumed based on common practice) |
| Dosage Regimen | e.g., 49 mg/kg[5] | Not specified, likely single dose prior to carrageenan |
| Efficacy Endpoint | Tumor growth inhibition, increased histone acetylation[1][5] | Reduction in paw edema volume |
| Reported Efficacy | Significant antitumor effects against various tumor lines.[5] | 61.45% inhibition of paw edema[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for the in vivo models discussed.
Protocol 1: In Vivo Anti-Cancer Efficacy in a Xenograft Mouse Model (based on Entinostat studies)
-
Cell Culture and Implantation:
-
Animal Housing and Randomization:
-
Mice are housed in a pathogen-free environment with ad libitum access to food and water.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
-
Drug Formulation and Administration:
-
Tumor Measurement and Data Analysis:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated and statistical analysis is performed to determine significance.
-
Protocol 2: In Vivo Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Mouse Model
-
Animal Preparation:
-
Male mice are used and acclimatized to the laboratory conditions.
-
Animals are fasted overnight before the experiment with free access to water.
-
-
Compound Administration:
-
The test compound (N-phenylcarbamothioylbenzamide derivative) or vehicle is administered, typically intraperitoneally or orally, at a specific time point before the induction of inflammation.
-
-
Induction of Inflammation:
-
A sterile solution of 1% carrageenan in saline is injected into the sub-plantar region of the right hind paw of each mouse.[3]
-
-
Measurement of Paw Edema:
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
-
-
Prostaglandin E2 (PGE2) Measurement:
-
At the end of the experiment, paw tissue can be collected to measure the levels of PGE2 using an ELISA kit to confirm the mechanism of action.[3]
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is essential for a comprehensive understanding.
Signaling Pathway Diagrams
Caption: HDAC Inhibition Pathway of Entinostat.
Caption: Inhibition of Prostaglandin E2 Synthesis.
Experimental Workflow Diagrams
Caption: Xenograft Model Experimental Workflow.
Caption: Paw Edema Model Experimental Workflow.
References
- 1. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Navigating the Safe Disposal of N-(3-Aminophenyl)-4-ethoxybenzamide in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(3-Aminophenyl)-4-ethoxybenzamide (CAS No. 1016516-69-0), ensuring compliance with standard safety protocols.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory during handling and disposal:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2][3][4] Never dispose of this chemical down the drain or in regular trash.[5][6][7]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, leak-proof container.[3][5]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible container. It is often recommended to dissolve or mix the material with a combustible solvent.[3]
-
Segregation: Do not mix this compound waste with incompatible materials. As a general guideline for chemical waste, store acids, bases, oxidizers, and solvents in separate containers.[8]
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][7][8]
-
Include the approximate quantity of the waste.
-
Note the date when the waste was first added to the container.[7]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[9]
-
Ensure the storage area is away from heat sources and incompatible chemicals.[5]
-
Utilize secondary containment, such as a larger, chemically resistant bin, to prevent spills.[5][6]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[6][7][9]
-
Follow their specific procedures for waste handover.
5. Empty Container Disposal:
-
A container that held this compound must be properly decontaminated before being discarded.
-
If the chemical is considered acutely hazardous, the container must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[5][6]
-
Once thoroughly rinsed and dried, deface or remove the original label before disposing of the container according to your facility's guidelines for non-hazardous waste.[5][6]
Experimental Workflow for Disposal
Below is a visual representation of the disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
Logical Relationship of Safety and Disposal Steps
The following diagram illustrates the logical dependencies of the safety and disposal procedures.
Caption: Logical Steps for Safe Chemical Disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
